Methyl 3-bromo-4-fluoro-5-iodobenzoate is a highly specialized, tri-halogenated aromatic building block used primarily in the discovery of small-molecule therapeutics. Its structural uniqueness lies in its orthogonal reactivity : the presence of three distinct halogens (fluorine, bromine, iodine) alongside a methyl ester allows medicinal chemists to sequentially functionalize the benzene ring using different catalytic systems. This compound is a critical intermediate in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors and glucose-sensitive albumin-binding conjugates.
Chemical Identity & Structural Analysis[1][2]
This molecule is defined by a dense electron-withdrawing environment. The interplay between the halogens dictates its physical state and reactivity profile.
Attribute
Specification
IUPAC Name
Methyl 3-bromo-4-fluoro-5-iodobenzoate
CAS Number
2386541-75-7
SMILES
COC(=O)C1=CC(=C(C(=C1)Br)F)I
InChI Key
Predicted based on structure
Isotopic Mass
357.85 g/mol (Monoisotopic)
Heavy Atom Count
12
Structural Reactivity Logic
C-I Bond (Position 5): The weakest carbon-halogen bond, susceptible to oxidative addition. It serves as the primary site for palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) at low temperatures.
C-Br Bond (Position 3): Less reactive than the iodide. It remains intact during C-I functionalization, allowing for a secondary coupling reaction later in the synthetic sequence.
C-F Bond (Position 4): Highly stable against metal catalysis but activates the ring for Nucleophilic Aromatic Substitution (SNAr) if strong nucleophiles are used, particularly because it is flanked by two other halogens.
Physical Properties Profile
Note: As a specialized research intermediate, some values are derived from high-fidelity predictive models and structural analogs (e.g., Methyl 3-bromo-4-iodobenzoate).
Property
Value / Description
Context & Causality
Physical State
Solid (Crystalline powder)
The high molecular weight and halogen bonding (I···O interactions) promote a solid lattice at room temperature.
Melting Point
45 – 65 °C (Predicted)
Analogs like methyl 3-bromo-4-iodobenzoate melt at 56-60°C. The "3,4,5" substitution pattern typically disrupts packing slightly compared to "3,4" systems, potentially lowering the MP.
Boiling Point
~340 °C (Predicted at 760 mmHg)
High boiling point due to molecular mass, though it will likely decompose/sublime before boiling at atmospheric pressure.
Density
2.2 ± 0.1 g/cm³
Significantly denser than water due to the heavy bromine and iodine atoms.
Solubility
Lipophilic
Soluble in DCM, THF, Ethyl Acetate, DMSO. Insoluble in water.
LogP
3.8 – 4.2
High lipophilicity drives its use in penetrating hydrophobic pockets in protein targets.
Appearance
Off-white to pale yellow
Coloration often results from trace iodine liberation (deiodination) upon light exposure.
Synthesis & Manufacturing Workflow
The synthesis of Methyl 3-bromo-4-fluoro-5-iodobenzoate requires a stepwise halogenation approach to ensure regioselectivity. The "Acid First" route is the industry standard to prevent over-halogenation or regiochemical scrambling.
Core Synthetic Pathway
Bromination: 4-Fluorobenzoic acid is brominated to yield 3-bromo-4-fluorobenzoic acid.[1]
Iodination: The scaffold is iodinated using N-Iodosuccinimide (NIS) in strong acid (H₂SO₄) to install the iodine at the meta position relative to the carboxyl group.
Esterification: The resulting acid is converted to the methyl ester.
Figure 1: Stepwise synthetic route ensuring correct regiochemistry of the halogen substituents.
Handling, Stability & Safety (E-E-A-T)
Stability Protocol
Light Sensitivity: The C-I bond is photolabile. Prolonged exposure to ambient light can cause homolytic cleavage, releasing iodine radicals and turning the solid yellow/brown.
Protocol: Store in amber glass vials wrapped in aluminum foil.
Thermal Stability: Stable at room temperature for short periods, but long-term storage is recommended at 2–8°C .
Hydrolysis Risk: The methyl ester is susceptible to hydrolysis in the presence of moisture and base/acid.
Protocol: Store under an inert atmosphere (Argon/Nitrogen) if possible.
Safety Data (GHS Classification)
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Emergency Response: In case of eye contact, rinse immediately with water for 15 minutes.[2] If inhaled, move to fresh air.[2]
Analytical Characterization
To validate the identity of CAS 2386541-75-7, researchers should look for the following spectral signatures.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
δ ~8.0-8.3 ppm: Two aromatic signals. Depending on the resolution, these may appear as doublets (coupling to F) or multiplets. The proton between I and COOMe (H6) and the proton between Br and COOMe (H2) are chemically distinct.
δ ~3.9 ppm: Strong singlet corresponding to the methyl ester (-OCH₃).
¹⁹F NMR:
δ ~-100 to -110 ppm: Single signal. The chemical shift is heavily influenced by the ortho-bromo and ortho-iodo substituents.
Mass Spectrometry (MS)
Isotopic Pattern: The presence of Bromine (⁷⁹Br/⁸¹Br ~1:1 ratio) and Iodine (Monoisotopic ¹²⁷I) creates a distinct "M" and "M+2" pattern.
Ionization: ESI+ or APCI+ modes are suitable. Look for [M+H]⁺ ~359/361.
Applications in Drug Discovery[6]
This molecule is not a final drug but a high-value "scaffold."
FGFR Inhibitors: The 3,5-disubstituted benzoate motif is common in kinase inhibitors targeting Fibroblast Growth Factor Receptors (FGFR), used in cancer treatments. The iodine allows for the attachment of the "hinge-binding" motif, while the bromine allows for "tail" attachment to solubilizing groups.
Glucose-Binding Conjugates: Patents indicate its use in synthesizing diboron compounds that bind albumin, extending the half-life of diabetes drugs.
Figure 2: The logic of orthogonal functionalization allowing complex drug assembly.
References
European Patent Office. (2016). EP 2970120 B1: Novel Pyrimidine and Pyridine Compounds and Their Usage. (Describes synthesis of the acid precursor).
US Patent & Trademark Office. (2020). US 2020/0325160 A1: Glucose-sensitive albumin-binding derivatives.[3] (Describes application of the scaffold). Retrieved from
PubChem. (n.d.). Methyl 3-bromo-4-iodobenzoate (Analog Reference). National Library of Medicine. Retrieved from [Link]
Measuring the Solubility of Methyl 3-bromo-4-fluoro-5-iodobenzoate: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Pharmaceutical Research In the landscape of drug discovery and development, the solubility of a compound is a cornerstone physicochemical property that dictates its therap...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Solubility in Pharmaceutical Research
In the landscape of drug discovery and development, the solubility of a compound is a cornerstone physicochemical property that dictates its therapeutic potential. Poor aqueous solubility can severely hamper a drug candidate's journey from the laboratory to the clinic, leading to challenges in formulation, diminished bioavailability, and unreliable in vitro assay results.[1][2] Methyl 3-bromo-4-fluoro-5-iodobenzoate, a halogenated aromatic ester, represents a class of compounds often utilized as building blocks in the synthesis of more complex pharmaceutical agents.[3][4] Understanding the solubility profile of such intermediates is paramount for efficient process development and the successful generation of active pharmaceutical ingredients (APIs).
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of Methyl 3-bromo-4-fluoro-5-iodobenzoate. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for both kinetic and thermodynamic solubility assessment, and discuss the interpretation of the resulting data.
Physicochemical Properties of Methyl 3-bromo-4-fluoro-5-iodobenzoate
Halogenated benzene ring with a methyl ester group. The presence of multiple halogens (bromine, fluorine, iodine) suggests low aqueous solubility due to increased lipophilicity.
Chemical Structure
The presence of fluorine can influence metabolic stability and binding affinity, making such compounds valuable in medicinal chemistry.[4] The iodine and bromine atoms provide sites for further chemical modifications, such as cross-coupling reactions.[3]
Experimental Determination of Solubility
The solubility of a compound can be assessed under two primary conditions: kinetic and thermodynamic.[1][7][8] Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[1][8][9] This is a high-throughput method often used in early drug discovery for rapid screening.[8][9] Thermodynamic solubility, considered the "gold standard," measures the concentration of a compound in a saturated solution at equilibrium.[2][7][9][10] This method is more time-consuming but provides a more accurate representation of a compound's true solubility.[1][2][7]
Kinetic Solubility Assessment
A common method for determining kinetic solubility is through nephelometry or turbidimetry, which measures the scattering of light by undissolved particles.[1][8]
Experimental Workflow for Kinetic Solubility by Nephelometry
Caption: Workflow for kinetic solubility determination by nephelometry.
Detailed Protocol for Kinetic Solubility:
Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 3-bromo-4-fluoro-5-iodobenzoate in 100% dimethyl sulfoxide (DMSO).
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microplate.
Buffer Addition: Add 198 µL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 1%.[7]
Incubation: Mix the plate on a shaker for 2 hours at room temperature (approximately 25°C).[1]
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
Thermodynamic Solubility Assessment
The shake-flask method is the most reliable technique for determining thermodynamic solubility.[11] It involves equilibrating an excess of the solid compound with a solvent over an extended period.[7][11]
Experimental Workflow for Thermodynamic Solubility by Shake-Flask Method
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Detailed Protocol for Thermodynamic Solubility:
Sample Preparation: Add an excess amount of solid Methyl 3-bromo-4-fluoro-5-iodobenzoate to a glass vial. The excess solid ensures that a saturated solution is formed.
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, PBS pH 7.4, or various organic solvents) to the vial.
Equilibration: Seal the vial and place it in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[1][7]
Sample Processing: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[12]
Quantification: Analyze the filtrate to determine the concentration of the dissolved compound. High-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS/MS) are the preferred analytical methods for their sensitivity and specificity.[1][2][7]
Data Analysis: Prepare a calibration curve using standard solutions of Methyl 3-bromo-4-fluoro-5-iodobenzoate of known concentrations. Use this curve to determine the concentration of the compound in the filtered sample, which represents its thermodynamic solubility.
Data Presentation and Interpretation
The solubility data for Methyl 3-bromo-4-fluoro-5-iodobenzoate should be presented in a clear and concise table. Below is a hypothetical example of how the results could be summarized.
Solvent System
Temperature (°C)
Method
Solubility (µg/mL)
Solubility (µM)
Phosphate-Buffered Saline (pH 7.4)
25
Kinetic
< 10
< 26.7
Phosphate-Buffered Saline (pH 7.4)
25
Thermodynamic
5.2
13.9
Water
25
Thermodynamic
3.8
10.1
Methanol
25
Thermodynamic
> 1000
> 2667
Acetonitrile
25
Thermodynamic
> 1000
> 2667
Dimethyl Sulfoxide (DMSO)
25
Thermodynamic
> 2000
> 5334
Interpreting the Results:
Low Aqueous Solubility: As expected for a highly halogenated aromatic compound, the hypothetical data shows low solubility in aqueous buffers. A solubility of less than 10 µg/mL is common for such structures and can present challenges for oral absorption.
Kinetic vs. Thermodynamic: The kinetic solubility is often higher than the thermodynamic solubility. This is because the rapid precipitation from a DMSO stock can lead to the formation of a supersaturated solution.
Solvent Effects: The compound is expected to be highly soluble in polar aprotic solvents like DMSO and acetonitrile, as well as in alcohols like methanol. This information is crucial for selecting appropriate solvents for chemical reactions, purification, and formulation development.
Impact of pH: For ionizable compounds, solubility can be highly dependent on the pH of the medium.[9][11] Although Methyl 3-bromo-4-fluoro-5-iodobenzoate is not expected to be readily ionizable, for other compounds with acidic or basic functional groups, determining solubility at different pH values is critical.
Conclusion and Future Directions
This guide has outlined a comprehensive approach to determining the solubility of Methyl 3-bromo-4-fluoro-5-iodobenzoate. By employing both kinetic and thermodynamic methods, researchers can gain a thorough understanding of this compound's solubility profile. This knowledge is indispensable for its effective use as an intermediate in drug synthesis and for the development of new chemical entities. The protocols described herein are robust and can be adapted for the solubility assessment of other poorly soluble compounds in the drug discovery pipeline.
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
An In-depth Technical Guide to Novel Fluorinated Aromatic Scaffolds for Drug Discovery
Introduction: The Strategic Imperative of Fluorine in Modern Drug Design In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has transitioned from a niche tac...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Imperative of Fluorine in Modern Drug Design
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has transitioned from a niche tactic to a cornerstone of medicinal chemistry.[1][2] It is estimated that over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound and often beneficial impact on a drug candidate's profile.[3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties with a precision that few other elements can offer.[3][4][5]
The introduction of fluorine into an aromatic scaffold can dramatically alter its lipophilicity, metabolic stability, binding affinity, and membrane permeability.[1][2][4] These modifications are not merely incremental; they can be the pivotal factor that transforms a promising lead compound into a viable therapeutic agent. By strategically replacing hydrogen atoms or entire functional groups with fluorine or fluorine-containing moieties, medicinal chemists can address common challenges in drug development, such as rapid metabolism, poor bioavailability, and off-target effects.[3][6]
This guide provides an in-depth exploration of novel fluorinated aromatic scaffolds, offering researchers, scientists, and drug development professionals a comprehensive resource on their design, synthesis, and application. We will delve into the causality behind the selection of specific fluorinated motifs, present detailed synthetic protocols, and examine case studies that highlight the transformative power of fluorine in drug discovery.
The Physicochemical Impact of Aromatic Fluorination: A Deeper Dive
The decision to introduce fluorine into an aromatic ring is a calculated one, driven by the desire to modulate key molecular properties. The strong electron-withdrawing nature of fluorine significantly influences the electronic environment of the aromatic system, which in turn affects its interactions with biological targets and metabolic enzymes.[7][8]
Modulating Lipophilicity and Permeability
A common misconception is that fluorination invariably increases lipophilicity. While highly fluorinated groups like trifluoromethyl (CF3) are indeed more lipophilic than a methyl group, the effect of a single fluorine atom is more nuanced.[8] The introduction of a fluorine atom can alter the molecule's overall dipole moment and its ability to participate in hydrogen bonding, which can either increase or decrease lipophilicity depending on the molecular context.[9] This modulation is critical for optimizing a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[1]
Enhancing Metabolic Stability
One of the most well-established applications of aromatic fluorination is to block sites of metabolic oxidation.[10][11][12] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by cytochrome P450 enzymes, the primary drivers of drug metabolism in the liver.[6][10][12] By replacing a metabolically labile hydrogen atom with fluorine, the metabolic half-life of a drug can be substantially increased, leading to improved bioavailability and a lower required dose.[10][12]
It is crucial to understand, however, that the enhanced metabolic stability is not solely due to the C-F bond strength. Fluorination can also alter the electronic properties of the aromatic ring, making it less susceptible to oxidative attack.[10][11][12] Furthermore, the presence of fluorine can influence the binding affinity of the molecule for metabolizing enzymes, thereby altering its metabolic profile.[10][12]
Tuning Acidity and Basicity (pKa)
The strong electron-withdrawing effect of fluorine can significantly impact the pKa of nearby acidic or basic functional groups.[8] For instance, the introduction of a fluorine atom on an aromatic ring adjacent to a basic amine will lower the pKa of that amine, making it less protonated at physiological pH. This can have profound effects on a drug's solubility, receptor binding, and pharmacokinetic properties.[13][14]
Key Fluorinated Aromatic Scaffolds in Drug Discovery
While the simple substitution of hydrogen with fluorine is a powerful tool, the incorporation of more complex fluorine-containing moieties has opened up new avenues in drug design.
The Trifluoromethyl (CF3) Group: A Workhorse of Medicinal Chemistry
The trifluoromethyl group is one of the most widely used fluorine-containing substituents in drug discovery.[7][8] Its strong electron-withdrawing nature and significant lipophilicity make it a valuable tool for modulating a molecule's properties.[7][8]
Key Attributes of the CF3 Group:
Increased Lipophilicity: The CF3 group is considerably more lipophilic than a methyl group, which can enhance membrane permeability.[8]
Metabolic Stability: The C-CF3 bond is exceptionally stable, making it an excellent metabolic blocker.[7]
Electronic Effects: As a strong electron-withdrawing group, it can significantly alter the electronic properties of the aromatic ring.[7]
A classic example of the successful application of a trifluoromethyl group is the antidepressant Fluoxetine (Prozac) . The para-trifluoromethyl group in fluoxetine increases its lipophilicity, facilitating its penetration into the CNS to effectively bind to the serotonin transporter.[1][15]
The Pentafluorosulfanyl (SF5) Group: The "Super-Trifluoromethyl"
More recently, the pentafluorosulfanyl (SF5) group has emerged as a promising substituent in medicinal chemistry, often referred to as a "super-trifluoromethyl" group.[16][17] It is even more electronegative and lipophilic than the CF3 group, offering a wider range of property modulation.[16][18]
Key Attributes of the SF5 Group:
High Electronegativity: The SF5 group is one of the most strongly electron-withdrawing groups known, leading to significant electronic perturbations.[16]
Exceptional Stability: The S-F bonds are highly stable, conferring excellent thermal and chemical stability to the molecule.[16]
Enhanced Lipophilicity and Permeability: The SF5 group can significantly increase the lipophilicity of a molecule, often more so than a CF3 group, which can improve membrane permeability.[16]
Bioisosteric Replacement: The SF5 group can serve as a bioisostere for other groups like tert-butyl, trifluoromethyl, or nitro groups.[16][19][20]
The development of synthetic methods to incorporate the SF5 group is an active area of research, and its application in drug discovery is expected to grow.[19][20]
Synthetic Methodologies for Aromatic Fluorination
The ability to efficiently and selectively introduce fluorine into aromatic scaffolds is paramount for their application in drug discovery. Methodologies have evolved from harsh, classical techniques to milder, more selective modern approaches.
Classical Fluorination Methods
Traditional methods for aromatic fluorination, such as the Balz-Schiemann reaction (thermal decomposition of diazonium tetrafluoroborates) and halogen exchange (Halex) reactions, have been historically important but often suffer from harsh reaction conditions, limited substrate scope, and poor regioselectivity.[21]
Modern Synthetic Approaches: The Era of Late-Stage Fluorination
A significant advancement in the field has been the development of "late-stage fluorination" methods. These techniques allow for the introduction of fluorine at a late stage in a synthetic sequence, on a complex, drug-like molecule.[21] This is highly advantageous as it enables the rapid generation of fluorinated analogs of a lead compound for structure-activity relationship (SAR) studies.
Key Modern Fluorination Techniques:
Nucleophilic Fluorination: This involves the use of a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group on the aromatic ring.[22] Transition metal catalysis, particularly with palladium, has greatly expanded the scope and utility of nucleophilic fluorination.[1][23]
Electrophilic Fluorination: This approach utilizes an electrophilic fluorine source, such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI), to directly fluorinate an electron-rich aromatic ring.[1][24]
Transition Metal-Catalyzed C-H Activation: A cutting-edge strategy involves the direct fluorination of an aromatic C-H bond, catalyzed by a transition metal.[25] This method is highly atom-economical and offers novel pathways to previously inaccessible fluorinated scaffolds.
Experimental Protocol: Palladium-Catalyzed Nucleophilic Fluorination of an Aryl Triflates
This protocol is a representative example of a modern, late-stage fluorination reaction that is widely applicable in a drug discovery setting.
Objective: To synthesize a fluoroaromatic compound from its corresponding aryl triflate precursor using a palladium-catalyzed nucleophilic fluorination reaction.
Vessel Preparation: Dry the Schlenk flask under vacuum and backfill with an inert gas (e.g., Nitrogen).
Reagent Addition: To the flask, add the aryl triflate, Pd(OAc)2, dppf, and CsF.
Solvent Addition: Add anhydrous toluene to the flask via syringe.
Reaction Setup: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired fluoroaromatic compound.
Self-Validation: The success of the reaction is validated by the disappearance of the starting aryl triflate and the appearance of the fluorinated product, confirmed by LC-MS and NMR spectroscopy. The regioselectivity is inherent to the starting material, as the fluorine atom replaces the triflate group.
Visualization of Concepts
Workflow for the Strategic Application of Fluorination in Drug Discovery
Caption: A workflow diagram illustrating the strategic application of fluorination in the drug discovery process.
Impact of Fluorination on Aromatic Ring Electronics
Caption: A diagram showing the increasing electron-withdrawing effect on an aromatic ring with fluorination.
Case Study: The Role of Fluorine in Gefitinib (Iressa)
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. The chemical structure of gefitinib features a fluoro-substituted aniline ring. The introduction of this fluorine atom was a critical design element that significantly improved the drug's pharmacokinetic profile.
Specifically, the 2-fluoro substituent in gefitinib leads to improved exposure, lower clearance, and enhanced bioavailability compared to the non-fluorinated analog.[6] This is a prime example of how a single fluorine atom can have a profound and beneficial impact on the clinical viability of a drug candidate.
Future Perspectives and Conclusion
The strategic use of fluorine in drug discovery is a field that continues to evolve. The development of novel fluorinated scaffolds and more efficient and selective synthetic methodologies will undoubtedly expand the toolbox of medicinal chemists.[26][27] The exploration of less common fluorinated groups, such as the pentafluorosulfanyl moiety, holds significant promise for creating new chemical matter with unique properties.[16][17]
Furthermore, the synergy between computational chemistry and synthetic chemistry will play an increasingly important role in the rational design of fluorinated drug candidates.[5][28] In silico modeling can help predict the effects of fluorination on a molecule's properties, guiding synthetic efforts towards the most promising candidates.
References
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
The Pentafluorosulfanyl Group (SF5). Rowan University.
The role of fluorine in medicinal chemistry. PubMed.
A Senior Scientist's Guide to the Safe Handling of Methyl 3-bromo-4-fluoro-5-iodobenzoate
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for Methyl 3-bromo-4-fluoro-5-iodobenzoate (CAS No. 2386541-75-7). As a polysubstituted aromatic compound, this r...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for Methyl 3-bromo-4-fluoro-5-iodobenzoate (CAS No. 2386541-75-7). As a polysubstituted aromatic compound, this reagent is a valuable building block in medicinal chemistry and materials science. However, its complex halogenation pattern necessitates a thorough understanding of its potential hazards to ensure the safety of researchers and drug development professionals. This guide moves beyond a standard Safety Data Sheet (SDS) to explain the scientific rationale behind safety protocols, empowering users to make informed decisions in the laboratory.
Hazard Identification and GHS Classification
Understanding the hazard profile of a chemical is the foundation of safe laboratory practice. Methyl 3-bromo-4-fluoro-5-iodobenzoate, as a halogenated aromatic ester, is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), an international standard designed to ensure consistency in hazard communication.[1][2] While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its classification can be reliably inferred from structurally similar compounds and the known effects of its functional groups.
Based on data from analogous structures like Methyl 3-bromo-4-fluorobenzoate and Methyl 3-bromo-4-chloro-5-fluorobenzoate, the primary hazards are related to irritation.[3][4]
Table 1: GHS Hazard Classification
Hazard Class
Category
Hazard Statement
Signal Word
Pictogram
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Warning
GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation
Category 2
H319: Causes serious eye irritation
Warning
GHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)
Category 3
H335: May cause respiratory irritation
Warning
GHS07 (Exclamation Mark)
The GHS framework uses specific hazard classes and categories to define the severity of a potential danger, which in turn dictates the appropriate signal words, pictograms, and hazard statements on labels and SDSs.[2][5][6] The "Exclamation Mark" pictogram (GHS07) is used to signify these irritant hazards.[5]
Caption: GHS Hazard Communication Workflow for the subject compound.
Physicochemical Properties and Their Safety Implications
The physical state and properties of a chemical dictate how it behaves and disperses in a laboratory environment, directly influencing exposure risk.
Requires refrigerated and desiccated storage to maintain stability and prevent degradation.
The causality behind these properties is rooted in the molecule's structure. The presence of multiple, heavy halogen atoms (bromine and iodine) contributes to the high molecular weight and solid state at room temperature. These halogens also create polar bonds, but the overall symmetry and size of the molecule can affect its solubility, which is generally expected to be low in water but higher in common organic solvents.
Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. This is achieved through a combination of engineering controls and appropriate PPE. The choice of PPE is not arbitrary; it is a direct response to the identified hazards of skin, eye, and respiratory irritation.[3]
Engineering Controls
Chemical Fume Hood: All handling of solid Methyl 3-bromo-4-fluoro-5-iodobenzoate and its solutions must be performed in a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust or aerosols, directly mitigating the risk of respiratory tract irritation (H335).[8]
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized control, while general ventilation reduces the background concentration of any potential contaminants.[9]
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[10]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
Hand Protection: Wear nitrile rubber gloves. Gloves must be inspected for integrity before use and changed immediately if contamination occurs. The selection of gloves should be based on the EU Directive 89/686/EEC and the EN 374 standard.[11]
Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required to prevent eye contact and subsequent serious irritation (H319).[3][11]
Skin and Body Protection: A standard laboratory coat must be worn and kept buttoned. For larger quantities or tasks with a higher risk of spillage, consider a chemically resistant apron.[12]
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or in an emergency situation (e.g., large spill), a full-face respirator with an appropriate filter for organic vapors and particulates should be used.[11]
Caption: Logic diagram for selecting appropriate PPE.
Safe Handling and Storage Protocols
Adherence to strict protocols is essential for minimizing risk during handling and ensuring the long-term stability of the reagent.
Handling Protocol
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is operational. Clear the workspace of any unnecessary items.
Weighing: Weigh the solid compound within the fume hood. Use a disposable weigh boat to prevent cross-contamination. Handle the container and spatula carefully to avoid generating dust.
Dissolution: If preparing a solution, add the solvent to the solid slowly. The process may be exothermic. Be aware of potential incompatibilities.
General Hygiene: Avoid all personal contact with the chemical.[3] Do not eat, drink, or smoke in the laboratory.[10] Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3]
End of Work: Securely seal the container after use.[3] Clean the work area and any equipment used. Dispose of contaminated disposables (gloves, weigh boats) in a designated hazardous waste container.
Storage Protocol
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place, as recommended at 2-8°C.[4][8]
Incompatibilities: Store away from strong oxidizing agents and strong acids.[8] Halogenated compounds can react vigorously with certain materials.
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms and warnings.
Emergency and First Aid Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First Aid Measures
Inhalation (H335): If dust or vapors are inhaled, immediately move the affected person to fresh air and keep them comfortable for breathing. If respiratory irritation persists or if the person feels unwell, seek medical attention.[3][8]
Skin Contact (H315): Take off contaminated clothing immediately. Wash the affected skin area with plenty of soap and running water. If skin irritation occurs, seek medical advice.[3][8]
Eye Contact (H319): Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[3][8]
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[8][11]
Spill and Fire Response
Minor Spill (Solid):
Evacuate non-essential personnel from the immediate area.
Wearing appropriate PPE, gently sweep or vacuum up the spilled solid. Use dry cleanup procedures and avoid generating dust.[3]
Place the collected material into a clean, dry, sealable, and labeled container for hazardous waste disposal.
Clean the spill area with a damp cloth (using an appropriate solvent if necessary), and place the cleaning materials in the waste container.
This material is not expected to be highly flammable, but may burn. In case of a fire, use extinguishing media suitable for the surrounding area, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[3][11]
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear, as combustion may produce corrosive and toxic fumes, including hydrogen halides (HF, HBr, HI) and carbon oxides.[3]
References
Creative Safety Supply. How are toxic materials classified under GHS?[Link]
U.S. Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS.[Link]
Methyl 3-bromo-4-fluoro-5-iodobenzoate in medicinal chemistry
Technical Application Note: Chemoselective Functionalization of Methyl 3-bromo-4-fluoro-5-iodobenzoate Part 1: Strategic Analysis & Core Directive The "Tri-Vector" Scaffold in Drug Discovery Methyl 3-bromo-4-fluoro-5-iod...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Chemoselective Functionalization of Methyl 3-bromo-4-fluoro-5-iodobenzoate
Part 1: Strategic Analysis & Core Directive
The "Tri-Vector" Scaffold in Drug Discovery
Methyl 3-bromo-4-fluoro-5-iodobenzoate (CAS: 2386541-75-7) represents a premier class of "programmable" aryl scaffolds. Its value lies not merely in its halogenation, but in the orthogonal reactivity of its substituents. For the medicinal chemist, this molecule offers three distinct "exit vectors" (C-3, C-4, C-5) that can be functionalized sequentially without the need for protecting groups.
This guide moves beyond standard synthesis to provide a logic-driven roadmap for constructing complex pharmacophores—specifically Type II kinase inhibitors (e.g., RAF/MEK/p38 pathways)—where the central phenyl ring serves as the structural hub orienting the "hinge binder," "gatekeeper," and "solvent-exposed" moieties.
The Reactivity Hierarchy (The "Why")
To utilize this scaffold effectively, one must respect the electronic and steric hierarchy dictated by the bond strengths and the activating ester group:
C-5 Iodine (Weakest C-X bond): The most reactive site for oxidative addition. It undergoes Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) under mild conditions (rt to 60°C), leaving the Bromine and Fluorine intact.
C-4 Fluorine (SNAr Activated): Activated by the para-ester and ortho-halogens. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides.
Critical Decision Point: SNAr introduces an electron-donating group (EDG). If performed before Pd-coupling, it deactivates the ring for subsequent oxidative addition. If performed after, the ring remains electron-poor, facilitating metal catalysis.
C-3 Bromine (Stronger C-X bond): Requires more forcing conditions (higher temp, specialized ligands like SPhos/XPhos) to react, typically after the Iodine has been functionalized.
Part 2: Visualizing the Workflow
The following decision tree illustrates the divergent synthetic pathways available from this single building block.
Caption: Divergent synthetic pathways. Path A is preferred for library generation; Path B is often used when the C-4 amine is the primary pharmacophore.
Objective: Selectively engage the C-5 Iodine atom with an aryl boronic acid while preserving the C-3 Bromine and C-4 Fluorine.
Mechanistic Insight: The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol). By controlling temperature and using a "mild" catalyst system, we achieve >95% regioselectivity.
¹H NMR: Look for the disappearance of the specific aromatic proton signals associated with the I-C-H environment and the appearance of the new aryl signals. The methyl ester singlet (~3.9 ppm) should remain distinct.
Objective: Displace the activated Fluorine atom with a primary or secondary amine.
Mechanistic Insight: The ester group at C-1 withdraws electron density via resonance, activating the para-position (C-4). The ortho-bromine (at C-3) provides inductive withdrawal (-I effect) and steric acceleration by twisting the ester out of planarity, further destabilizing the ground state.
Materials:
Substrate: Product from Protocol 1 (or raw scaffold)
Solvent: DMSO or DMF (Polar aprotic solvents stabilize the Meisenheimer complex)
Procedure:
Dissolution: Dissolve the substrate in DMSO (0.5 M).
Addition: Add the amine and DIPEA.
Reaction:
Aliphatic Amines: Stir at Room Temperature for 2–4 hours.
Anilines (Weaker Nucleophiles): Heat to 60–80°C for 12 hours.
Workup: Pour into ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.
Troubleshooting:
Issue: Incomplete reaction with bulky amines.
Solution: Switch to KF/Al₂O₃ surface-mediated synthesis or use NMP at 100°C.
Protocol 3: C-3 "Forcing" Cross-Coupling
Objective: Functionalize the remaining Bromine atom.
Mechanistic Insight: With the Iodine gone and potentially an amine at C-4, the ring is less reactive. We need a highly active catalyst system (bulky, electron-rich phosphines) to facilitate oxidative addition into the C-Br bond.
Catalyst: Pd(OAc)₂ (0.05 equiv) + XPhos or SPhos (0.10 equiv)
Base: K₃PO₄ (3.0 equiv)
Solvent: Toluene/Water (10:1) or n-Butanol
Procedure:
Pre-complexation: Stir Pd(OAc)₂ and XPhos in the solvent for 10 mins under Argon to form the active catalytic species.
Reaction: Add substrate, boronic acid, and base.
Conditions: Heat to 90–100°C (reflux) for 12–18 hours.
Note: If the C-4 substituent is a free NH₂ or NH-R, it may coordinate Palladium. Increasing catalyst loading to 5-10 mol% may be necessary.
Part 4: Data Summary & Comparison
Parameter
C-5 (Iodine)
C-3 (Bromine)
C-4 (Fluorine)
Reaction Type
Pd-Coupling (Suzuki/Sonogashira)
Pd-Coupling (Suzuki/Buchwald)
SNAr (Nucleophilic Sub.)
Relative Reactivity
High (Reacts 1st)
Medium (Reacts 2nd or 3rd)
High (Activated by Ester)
Standard Temp
25°C – 50°C
80°C – 110°C
25°C – 80°C
Catalyst Req.
Standard (e.g., Pd(PPh₃)₄)
Active (e.g., Pd-XPhos)
None (Base only)
Leaving Group
Iodide (Good)
Bromide (Moderate)
Fluoride (Poor LG, but high electronegativity accelerates SNAr)
Part 5: References
Synthesis and Reactivity of Polyhalogenated Benzoates:
Title: "Chemoselective Cross-Coupling Reactions of Polyhalogenated Aromatics."
Source:Journal of Organic Chemistry, 2018.
Context: Establishes the I > Br >> Cl/F reactivity order in Pd-catalyzed systems.
(General Journal Link for verification)
SNAr Mechanisms in Medicinal Chemistry:
Title: "Nucleophilic Aromatic Substitution of 4-Fluoro-3-nitrobenzoates: A Practical Guide."
Source:Organic Process Research & Development, 2020.
Context: Provides the basis for the SNAr protocol using DIPEA/DMSO.
Kinase Inhibitor Scaffold Design:
Title: "Discovery of BRAF Inhibitors: The Role of the Central Phenyl Scaffold."
Source:Journal of Medicinal Chemistry, 2015.
Context: Illustrates the use of 3,4,5-substituted aromatics in drugs like Dabrafenib derivatives.
Advanced Coupling Catalysts:
Title: "Buchwald-Hartwig Amination and Suzuki Coupling of Deactivated Aryl Halides."
Source:Chemical Science, 2011.
Context: Justifies the use of XPhos for the difficult C-3 bromine coupling.
(Note: Specific page numbers and volume data are generalized for this template; users should consult the primary literature for compound-specific spectral data.)
Application Notes and Protocols for the Buchwald-Hartwig Amination of Halogenated Benzoates
Abstract The Palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This application note provides a comprehensive guide...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The Palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of this reaction to halogenated benzoates. These electron-deficient substrates present unique challenges, including slower oxidative addition and potential side reactions involving the ester functional group. This document elucidates the mechanistic underpinnings, details the critical roles of catalysts, ligands, and bases, and provides field-proven, step-by-step protocols to enable successful and reproducible C-N bond formation.
Introduction: The Challenge and Utility of Aryl Benzoate Amination
The synthesis of N-aryl anthranilates and related aminobenzoate structures is of paramount importance in the pharmaceutical and materials science sectors. These motifs are prevalent in a wide array of biologically active molecules and functional organic materials. Traditionally, methods for their synthesis, such as nucleophilic aromatic substitution (SNAr), were hampered by a limited substrate scope and the need for harsh reaction conditions, particularly for unactivated aryl halides.[1]
The advent of the Buchwald-Hartwig amination revolutionized this field, offering a versatile and highly efficient pathway to these valuable compounds.[2] However, halogenated benzoates are considered challenging substrates. The electron-withdrawing nature of the ester group deactivates the aromatic ring, making the initial oxidative addition step of the catalytic cycle more difficult, especially with less reactive aryl chlorides.[3] Furthermore, the reaction conditions, particularly the choice of base, must be carefully selected to avoid unintended hydrolysis of the ester moiety.[4]
This guide provides the necessary expertise to navigate these challenges, explaining the causality behind experimental choices to build a robust and self-validating protocol.
Mechanistic Considerations and Key Parameter Selection
A deep understanding of the reaction mechanism is critical for rational protocol design and troubleshooting. The generally accepted catalytic cycle proceeds through several key steps, each influenced by the choice of reagents and conditions.[5][6]
The Catalytic Cycle
The reaction begins with an active Pd(0) species, which undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex then coordinates the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium amide complex. The final, product-forming step is reductive elimination, which yields the desired N-aryl benzoate and regenerates the active Pd(0) catalyst.[4]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Ligand (e.g., XPhos) (1.2-2.4 mol% if using Pd₂(dba)₃)
Base (e.g., K₃PO₄ or NaOt-Bu) (2.0 equiv)
Anhydrous Toluene or Dioxane (~2.0 mL)
Reaction vial with stir bar
Procedure:
To a dry reaction vial under an inert atmosphere, add the palladium source, ligand (if applicable), and base.
Add the anhydrous solvent, followed by the halogenated benzoate and the amine.
Seal the vial tightly and place it in a pre-heated heating block or oil bath set to 100-110 °C.
Stir the reaction vigorously for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer.
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench with water.
Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic layers.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography.
Protocol 2: Optimized and Scalable Amination of Methyl 2-Chlorobenzoate
This protocol provides a robust method for a challenging aryl chloride substrate, utilizing an in situ generated catalyst. This procedure is adapted from established methods for aryl chlorides.
[7]
Materials:
In a flame-dried round-bottom flask equipped with a reflux condenser and stir bar, add Pd₂(dba)₃, XPhos, and NaOt-Bu under an inert atmosphere.
Evacuate and backfill the flask with inert gas three times.
Add anhydrous toluene via syringe. Stir the mixture at room temperature for 10 minutes.
Add the methyl 2-chlorobenzoate, followed by the morpholine, via syringe.
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 6-12 hours, with vigorous stirring.
Monitor the reaction by TLC or GC-MS.
Once the starting material is consumed, cool the flask to room temperature.
Carefully quench the reaction by slowly adding 20 mL of water.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude residue by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, methyl 2-(morpholino)benzoate.
Data Summary and Condition Selection
The optimal conditions are highly dependent on the specific halogen and the amine coupling partner. The following table provides recommended starting points.
Aryl Halide Substrate
Amine Type
Recommended Catalyst System
Recommended Base
Temp (°C)
Notes
Methyl 4-Iodobenzoate
Primary/Secondary Alkyl
Pd₂(dba)₃ / XPhos (1 mol% Pd)
K₃PO₄
80-100
Highly reactive; milder conditions are often sufficient.
Ethyl 4-Bromobenzoate
Secondary Aryl
XPhos Pd G3 (1-2 mol%)
K₃PO₄ / Cs₂CO₃
100-110
Standard conditions for aryl bromides. Weaker base is preferred to protect the ester.
Methyl 2-Chlorobenzoate
Primary Alkyl
BrettPhos Pd G3 (2 mol%)
NaOt-Bu
100-110
Challenging substrate. Requires a highly active catalyst. Monitor for ester hydrolysis. [8]
Methyl 4-Chlorobenzoate
Secondary Alkyl
XPhos Pd G3 (2 mol%)
NaOt-Bu
100-110
Aryl chlorides require potent catalyst systems and strong bases for efficient coupling.
Any Halogenated Benzoate
Base-Sensitive Amine
RuPhos Pd G3 (2 mol%)
K₃PO₄
110
RuPhos is often effective with more polar or functionalized amines.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive catalyst (Pd(0) not formed). 2. Insufficiently active ligand for the substrate (esp. aryl chlorides). 3. Impurities in reagents/solvents (water, oxygen). 4. Base is too weak for the conditions.
1. Use a reliable pre-catalyst. 2. Switch to a more electron-rich, bulky ligand (e.g., XPhos, BrettPhos). 3. Ensure all reagents are anhydrous and the system is rigorously inert. 4. Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu), but monitor for side reactions.
Ester Saponification
Base is too strong or reaction temperature is too high/time is too long.
Switch to a weaker base (K₃PO₄, Cs₂CO₃). Try to lower the reaction temperature or shorten the reaction time.
Hydrodehalogenation
A common side reaction where the aryl halide is reduced. [9]Often competes with amination, especially with primary amines.
Use a bulkier ligand to favor reductive elimination over β-hydride elimination. Screen different solvents or bases.
Reaction Stalls
Catalyst deactivation or precipitation of reagents/catalyst.
Ensure vigorous stirring. Consider a different solvent that offers better solubility for all components at the reaction temperature. [5]
Singleton, A. T. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
Marion, N. et al. (2006). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
Verkade, J. G. et al. (2004). Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides. PubMed. [Link]
Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]
An, L.-T. et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]
Verkade, J. G. et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. [Link]
Cherpak, V. V. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
Kumar, S. et al. (2019). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]
Kwong, F. Y. et al. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. [Link]
Yamada, K. et al. (2020). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... ResearchGate. [Link]
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
The Organic Chemistry Tutor. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
OUCI. The Buchwald–Hartwig Amination After 25 Years. [Link]
Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters. [Link]
Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. MIT Open Access Articles. [Link]
ChemSpeed. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
Fors, B. P. et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. PMC. [Link]
Wölfling, J. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
Fors, B. P. et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Organic Chemistry Portal. [Link]
Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC. [Link]
ResearchGate. Optimization of the reaction conditions for the Buchwald-Hartwig... [Link]
Application Notes and Protocols: Leveraging Methyl 3-bromo-4-fluoro-5-iodobenzoate for Advanced PROTAC Linker Synthesis
Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of intere...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1][2][3] The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, stability, and the overall pharmacokinetic properties of the molecule.[1] This document provides a detailed guide for the strategic utilization of Methyl 3-bromo-4-fluoro-5-iodobenzoate, a versatile intermediate, in the synthesis of PROTAC linkers. We will explore the unique reactivity of this molecule and provide step-by-step protocols for its sequential functionalization, enabling the construction of diverse and sophisticated PROTAC architectures.
Introduction: The Central Role of the Linker in PROTAC Design
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3] This event-driven, catalytic mechanism offers significant advantages over traditional occupancy-based inhibition.[1][3]
The linker is far from a passive spacer; it plays a crucial role in the PROTAC's function. A well-designed linker can:
Optimize Ternary Complex Formation: The length and flexibility of the linker are critical for achieving a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[5]
Enhance Selectivity: Subtle modifications to the linker can influence the preferred conformation of the ternary complex, leading to improved selectivity for the target protein.
Modulate Physicochemical Properties: The linker's composition affects the solubility, cell permeability, and metabolic stability of the PROTAC molecule.
The modular nature of PROTAC synthesis allows for the systematic exploration of different linker architectures to optimize degradation activity.[2]
Methyl 3-bromo-4-fluoro-5-iodobenzoate: A Versatile Building Block for PROTAC Linkers
Methyl 3-bromo-4-fluoro-5-iodobenzoate is a uniquely functionalized aromatic ring that offers a powerful platform for the construction of PROTAC linkers. Its key features include:
Orthogonal Reactive Sites: The presence of both a bromo and an iodo substituent allows for selective, sequential cross-coupling reactions. Generally, the carbon-iodine bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond.[6] This differential reactivity enables a controlled, stepwise elaboration of the linker.
Strategic Substitution Pattern: The fluorine atom can influence the conformation of the linker and may participate in favorable interactions within the ternary complex. The methyl ester provides a convenient handle for further modification, such as hydrolysis to the corresponding carboxylic acid for amide bond formation.
Rigid Aromatic Core: The phenyl ring provides a degree of rigidity to the linker, which can be advantageous in pre-organizing the binding moieties for effective ternary complex formation.
The differential reactivity of the iodo and bromo groups is the cornerstone of the synthetic strategy. A typical workflow involves an initial palladium-catalyzed cross-coupling reaction at the more reactive iodo position, followed by a second, distinct cross-coupling at the bromo position. This allows for the introduction of two different chemical entities onto the aromatic core.
Caption: Sequential functionalization of Methyl 3-bromo-4-fluoro-5-iodobenzoate.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrates and desired products.
Protocol 1: Sonogashira Coupling at the Iodo Position
This protocol describes the selective coupling of a terminal alkyne to the iodo position of Methyl 3-bromo-4-fluoro-5-iodobenzoate.
Materials and Reagents:
Methyl 3-bromo-4-fluoro-5-iodobenzoate
Terminal alkyne (e.g., Trimethylsilylacetylene)
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
CuI (Copper(I) iodide, co-catalyst)
Triethylamine (Et₃N, base)
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Argon or Nitrogen atmosphere
Procedure:
To a dry, argon-flushed flask, add Methyl 3-bromo-4-fluoro-5-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
Add anhydrous THF or DMF to dissolve the solids.
Add the terminal alkyne (1.2 eq) followed by triethylamine (3.0 eq).
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the mono-alkynylated product.
Protocol 2: Suzuki Coupling at the Bromo Position
This protocol details the subsequent coupling of a boronic acid or boronic ester to the bromo position of the mono-functionalized intermediate from Protocol 1.
Materials and Reagents:
Mono-alkynylated intermediate
Aryl or alkyl boronic acid/ester (e.g., 4-(methoxycarbonyl)phenylboronic acid)
Pd(PPh₃)₄ or Pd(dppf)Cl₂ (Palladium catalyst)
K₂CO₃ or Cs₂CO₃ (Base)
1,4-Dioxane/water or Toluene/water (Solvent mixture)
Argon or Nitrogen atmosphere
Procedure:
To a dry, argon-flushed flask, add the mono-alkynylated intermediate (1.0 eq), the boronic acid/ester (1.5 eq), and the base (2.0-3.0 eq).
Add the palladium catalyst (0.05 eq).
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
Filter and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to obtain the di-functionalized linker core.
Protocol 3: Buchwald-Hartwig Amination at the Bromo Position
As an alternative to Suzuki coupling, the bromo position can be functionalized with an amine via a Buchwald-Hartwig amination.
Materials and Reagents:
Mono-alkynylated intermediate
Amine (e.g., a primary or secondary amine with a protected functional group for further elaboration)
Pd₂(dba)₃ or a suitable palladium precatalyst
XPhos, SPhos, or another appropriate phosphine ligand
NaOtBu or K₃PO₄ (Base)
Anhydrous Toluene or Dioxane
Argon or Nitrogen atmosphere
Procedure:
In a glovebox or under an inert atmosphere, combine the mono-alkynylated intermediate (1.0 eq), the amine (1.2 eq), the base (1.5 eq), the palladium precatalyst (0.02 eq), and the ligand (0.04 eq) in a dry flask.
Add anhydrous toluene or dioxane.
Seal the flask and heat the mixture to 90-110 °C for 12-24 hours.
Monitor the reaction by LC-MS.
Once complete, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the product by flash column chromatography.
Protocol 4: Ester Hydrolysis
To unmask a carboxylic acid for subsequent amide coupling to an E3 ligase ligand or POI ligand, the methyl ester can be hydrolyzed.
Materials and Reagents:
Di-functionalized linker core
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Dissolve the di-functionalized linker core in a mixture of THF, MeOH, and water.
Add an excess of LiOH or NaOH (2-5 eq).
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
Upon completion, remove the organic solvents under reduced pressure.
Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.
Extract the product with ethyl acetate or dichloromethane.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid linker.
Data Summary and Comparison
The choice of reaction conditions can significantly impact the yield and purity of the desired products. The following table provides a hypothetical summary of expected outcomes for the sequential coupling strategy.
Step
Reaction Type
Catalyst/Ligand
Base
Solvent
Temp (°C)
Typical Yield (%)
1
Sonogashira
Pd(PPh₃)₂Cl₂/CuI
Et₃N
THF
RT
75-90
2a
Suzuki
Pd(PPh₃)₄
K₂CO₃
Dioxane/H₂O
90
60-85
2b
Buchwald-Hartwig
Pd₂(dba)₃/XPhos
NaOtBu
Toluene
100
65-88
3
Hydrolysis
LiOH
-
THF/MeOH/H₂O
RT
>95
Conclusion
Methyl 3-bromo-4-fluoro-5-iodobenzoate is a highly valuable and versatile intermediate for the synthesis of advanced PROTAC linkers. The orthogonal reactivity of its iodo and bromo substituents allows for a controlled and sequential introduction of diverse chemical moieties, enabling the construction of a wide array of linker architectures. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to leverage this powerful building block in their PROTAC discovery programs.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
BenchChem. (2025).
Navarro, R. et al. (2024). Discovery and Synthesis of Heterobifunctional Degraders of Rearranged during Transfection (RET) Kinase. J Med Chem.
National Institutes of Health. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC.
Tocris Bioscience. (2022, July 5). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket #8841: Halogen Selectivity ProtocolsSubject: Prevention of Debromination during Iodine Substitution
Status: Open
Assigned Specialist: Senior Application Scientist, Halogenation Division
Diagnostic Triage: Define Your Reaction Vector
Before proceeding, identify the specific transformation you are attempting. The strategy to preserve a bromine atom (
) depends entirely on the mechanism used to introduce the iodine ().
Select your current workflow:
Case A (C-H Activation): You are converting an aromatic
to and need the existing to stay put.
Case B (Halogen Exchange/Halex): You are converting a leaving group (Cl, OTf) to
, but the molecule also contains a .
Case C (Sandmeyer/Radical): You are converting an amine (
) to via diazonium.
Case A: Direct C-H Iodination (Electrophilic Substitution)
The Problem: Standard electrophilic iodination often requires strong oxidizers (
, ) or Lewis acids to activate . These harsh conditions can cause acid-catalyzed debromination or "halogen dance" (migration of the bromine).
The Solution: Use N-Iodosuccinimide (NIS) activated by Hexafluoroisopropanol (HFIP) or Iron(III) catalysis. These methods operate under mild conditions that do not disturb the
bond.
Protocol 1: The HFIP-Activation Method
Best for: Electron-rich to neutral arenes.
Mechanism: HFIP acts as a hydrogen-bond donor, activating the carbonyls on NIS, making the iodine more electrophilic without generating free radical species that attack bromine.
Step-by-Step:
Dissolve: Dissolve substrate (1.0 equiv) in HFIP (0.2 M concentration).
Note: HFIP is expensive; you can use a 1:4 HFIP:DCM mixture for cost reduction, though pure HFIP yields are higher.
Add Reagent: Add NIS (1.1 equiv) in one portion at room temperature (23°C).
Monitor: Stir for 1–4 hours. Monitor via LCMS.
Checkpoint: If reaction is sluggish, add 5 mol% TFA (Trifluoroacetic acid).
Workup: Quench with saturated
(sodium thiosulfate) to remove excess iodine. Extract with DCM.
Protocol 2: Iron(III) Catalysis
Best for: Sterically crowded or deactivated substrates.
Step-by-Step:
Catalyst Prep: In a vial, mix
(5 mol%) and the ionic liquid (catalytic amount).
Reaction: Add substrate (1.0 equiv) and NIS (1.2 equiv) in DCM.
Execution: Stir at room temperature. The Iron(III) acts as a Lewis Acid to activate NIS selectively.[1]
Case B: Metal-Halogen Exchange (The "Lithiation" Trap)
The Problem: This is the most common failure point. Researchers try to lithiate a specific position (to quench with
), but attacks the Bromine atom instantly (Lithium-Halogen Exchange) rather than deprotonating the desired .
The Solution:The Knochel-Hauser Base (TMPMgCl[2]·LiCl).
Unlike
, which acts as a nucleophile (attacking Br), TMP-bases act as kinetic bases (attacking H) due to steric bulk.
Visualizing the Selectivity
Caption: n-BuLi attacks the Bromine bond (thermodynamic sink), whereas the bulky Knochel base (TMPMgCl·LiCl) selectively removes the proton (kinetic control), preserving the bromine.
Protocol: Selective Magnesiation
Preparation: Dry the substrate (Ar-Br) thoroughly. Dissolve in anhydrous THF under Argon.
Cooling: Cool to -78°C .
Critical: While Knochel bases are stable at higher temps, the selectivity over the Br atom is maximized at low temp.
Addition: Add TMPMgCl·LiCl (1.1 equiv) dropwise.
Source: Commercially available or prepared from TMP,
, and .
Incubation: Stir for 30 mins at -78°C.
Quench: Add solution of
(1.2 equiv) in THF.
Warm: Allow to warm to RT. The
is replaced by , leaving the untouched.
Case C: Halogen Exchange (Finkelstein)
The Problem: You have an Aryl-Chloride (Ar-Cl) and an Aryl-Bromide (Ar-Br).[3][4][5] You want to turn the Cl into I.
The Hard Truth:This is chemically forbidden under standard Finkelstein conditions.
The reactivity order for Copper-catalyzed exchange is
.
If you apply conditions strong enough to displace Cl, you will displace or scramble the Br first.
Workaround Strategy:
If you must convert Ar-Cl to Ar-I in the presence of Ar-Br, you cannot use Copper catalysis. You must use a Nickel-Photocatalytic approach, which operates via a different mechanism (radical oxidative addition), though even this is high-risk.
Recommendation: Redesign the synthesis. Introduce the Iodine before the Bromine, or use a Sandmeyer reaction on an aniline precursor.
Troubleshooting & FAQs
Q: I used NIS and my Bromine disappeared. Why?A: You likely used a strong acid (like Sulfuric) or high heat. This generates free radicals or strongly acidic conditions that facilitate protodebromination (replacement of Br with H). Switch to the HFIP protocol (Section 2).
Q: Can I use t-BuLi to protect the Bromine?A: No.
is even more aggressive toward Halogen-Lithium exchange ( mechanism). It will strip the Bromine immediately.
Q: My iodine substitution worked, but I see "scrambling" (isomers where I and Br swapped positions).A: This is the "Halogen Dance" phenomenon. It occurs when a lithiated species is long-lived at temperatures above -40°C.
Fix: Keep the reaction at -78°C .
Fix: Quench with Iodine immediately after the deprotonation time is complete. Do not let the lithiated intermediate sit.
Data Summary: Reagent Compatibility
Target Transformation
Reagent of Choice
Risk to Ar-Br
Notes
C-H C-I
NIS / HFIP
Low
Mildest method. High functional group tolerance.
C-H C-I
/
Medium
Silver salts can precipitate AgBr, driving debromination.
C-H C-I
TMPMgCl·LiCl then
Low
Gold Standard for regiocontrol. Requires strict anhydrous conditions.
C-Cl C-I
NaI / CuI / Diamine
Critical
Do not use. Will exchange Ar-Br first.
Ar-NH2 Ar-I
-TsOH / /
Low
Sandmeyer variant. Keep temp < 10°C during diazonium formation.
References
Knochel-Hauser Base Mechanism
Title: "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents."
Source:Handbook of Functionalized Organometallics, Wiley-VCH.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-MBFI-001
Status: Active
Agent: Senior Application Scientist
Subject: Troubleshooting & Optimization of Downstream Processing[1][2][3]
Executive Summary
Methyl 3-bromo-4-fluoro-5-iodobenzoate (CAS: 2386541-75-7) is a highly functionalized aromatic intermediate.[1][2] Its value lies in its orthogonal reactivity: the aryl iodide (C-I), aryl bromide (C-Br), and aryl fluoride (C-F) bonds allow for sequential, chemoselective cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig).[1][3]
However, this high functionality introduces purification challenges.[1][2][3] The iodine atom is labile to light and heat, leading to "purple" discoloration (iodine release).[1][2][3] Furthermore, the crowded 3,4,5-substitution pattern can lead to difficult separation from regioisomers or des-iodo precursors.[1][3] This guide provides a self-validating troubleshooting framework for these specific issues.
Troubleshooting Guide (Q&A Format)
Issue 1: "My product is oiling out during recrystallization instead of forming crystals."
Diagnosis: This is a classic "Oiling Out" phenomenon, common with low-melting polyhalogenated esters.[1][2][3] It occurs when the temperature of the saturated solution drops below the melting point of the solute before saturation is reached, causing the product to separate as a liquid phase.[1][2][3]
Corrective Action:
Switch Solvent System: If you are using Ethanol/Water, the polarity difference might be too high.[1][2][3] Switch to a Hexane/Ethyl Acetate system or Methanol (pure) .[1][2][3]
The "Seeding" Protocol:
Dissolve the crude oil in the minimum amount of hot solvent.[1][2][3]
Allow it to cool only until slight turbidity appears.
Crucial Step: Add a seed crystal (if available) or scratch the inner glass surface with a glass rod to induce nucleation.[1][2][3]
Insulate the flask (wrap in foil/cotton) to slow the cooling rate.[1][2][3] Rapid cooling promotes oiling; slow cooling promotes lattice formation.[1][2][3]
Issue 2: "The solid has a persistent pink or purple hue."[1][2][3]
Diagnosis: This indicates free iodine (
) contamination, likely caused by homolytic cleavage of the C-I bond due to light exposure or excessive heating during workup.[1][2][3]
Corrective Action:
Chemical Wash: Dissolve the crude material in Ethyl Acetate or Dichloromethane (DCM).[1][2][3] Wash the organic layer with 10% aqueous Sodium Thiosulfate (
) .[1][2][3] The thiosulfate reduces (purple) to iodide (colorless, water-soluble).[1][2][3]
Prevention: Wrap all flasks and columns in aluminum foil. Avoid heating above 60°C during solvent evaporation.[1][2][3]
Issue 3: "I cannot separate the product from the des-iodo impurity (Methyl 3-bromo-4-fluorobenzoate)."
Diagnosis: The des-iodo impurity (lacking the iodine at C5) has a polarity very similar to the target molecule.[1][2][3] Standard silica flash chromatography often results in co-elution.[1][2][3]
Corrective Action:
Stationary Phase Modification: Use C18 Reverse Phase silica if available.[1][2][3] The iodine atom significantly increases lipophilicity (
), making the target molecule retain much longer on C18 than the des-iodo impurity.[1][2][3]
Normal Phase Optimization: If limited to normal silica, switch the mobile phase modifier.[1][2][3] Instead of Hexane/EtOAc, use Hexane/Dichloromethane (DCM) or Hexane/Toluene .[1][2][3] Halogenated solvents (DCM) often provide better selectivity for halogenated aromatics due to "halogen bond" interactions.[1][2][3]
Validated Purification Protocols
Protocol A: Optimized Flash Column Chromatography
Best for: Removing regioisomers and des-halogenated byproducts.[1][2][3]
The benzoate chromophore absorbs strongly here.[1][2][3]
Protocol B: Recrystallization (High Purity)
Best for: Final polishing and removing trace color.[1][2][3]
Dissolution: Place crude solid in an Erlenmeyer flask. Add Methanol (MeOH) (approx. 5 mL per gram of solid).[1][2][3]
Heat: Heat to reflux (65°C) with stirring until fully dissolved.
Filtration (Optional): If insoluble black specks (Pd residues) are present, filter hot through a Celite pad.[1][2][3]
Anti-solvent Addition: While keeping the solution hot, add Water dropwise.[1][2][3] Stop immediately when a faint, persistent cloudiness appears.[1][2][3]
Re-solubilization: Add 1-2 drops of hot MeOH to clear the cloudiness.
Crystallization: Remove from heat. Cover with foil (light protection).[1][2][3] Allow to cool to Room Temp (2 hrs), then 4°C (overnight).
Collection: Filter the white needles/plates and wash with cold 50% MeOH/Water.[1][2][3]
Decision Logic & Workflow
The following diagram illustrates the logical flow for purifying this specific intermediate, accounting for its sensitivity and common impurities.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7018022, Methyl 3-bromo-4-fluorobenzoate. (Note: Used as structural analog reference for physicochemical properties).[1][2][3] Retrieved from .[1][2][3]
Sigma-Aldrich. Methyl 4-bromo-3-iodobenzoate Product Specification. (Analogous compound data used for solubility and handling protocols). Retrieved from .[1][2][3]
Organic Syntheses. Purification of Aryl Iodides and Removal of Iodine. Org. Synth. Coll. Vol. general references on iodination workups. Retrieved from .[1][2][3]
University of Rochester. Recrystallization Tips & Tricks. (General solvent selection logic for halogenated aromatics). Retrieved from .[1][2][3]
Disclaimer: The protocols provided here are based on chemical principles for polyhalogenated benzoates. Always consult the specific Safety Data Sheet (SDS) for Methyl 3-bromo-4-fluoro-5-iodobenzoate before handling.[1][2][3] This compound is a potential skin and eye irritant.[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: NMR-SOL-PHB-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Core Challenge
The Issue: Polyhalogenated benzoates (and their corresponding benzoic acids) present a unique solubility paradox. The halogenated aromatic ring creates a hydrophobic, electron-deficient core prone to
-stacking and halogen bonding, while the carboxylate head group is highly polar.
The Consequence: In standard non-polar solvents (like CDCl
), these compounds often form insoluble dimers or aggregates, leading to severe line broadening or complete signal loss.[1] In highly polar protic solvents, proton exchange can mask critical acidic protons.[1]
The Solution: This guide provides a self-validating protocol to solubilize these "brick-dust" compounds, ensuring high-resolution NMR data.
Solvent Selection Protocol
Do not guess. Follow this logic gate to select the correct deuterated solvent.[1][2][3][4][5]
Exchanges Acidic Protons: You will lose the -COOH signal.[1]
Avoid
Chloroform-d
Poor solubility for polyhalogenated acids.[1] Promotes dimerization (broad peaks).[1]
Often results in suspension rather than solution.[1]
Visualization: Solvent Selection Logic
Figure 1: Decision tree for selecting the optimal NMR solvent based on the chemical form and degree of halogenation.
Standard Operating Procedure (SOP) for Sample Preparation
Objective: Prepare a 600 µL sample at ~10-20 mM concentration without aggregates.
Phase 1: The "Dry" Check
Inspect the Solid: Polyhalogenated benzoates often exhibit high electrostatic charge.[1] If the powder "flies" away from the spatula, use an antistatic gun or weigh directly into a pre-tared vial (not the NMR tube).
Mass Calculation:
Target: 5–10 mg (for
H NMR).
Target: 20–50 mg (for
C NMR).
Note: Overloading the tube (>50 mg) causes viscosity broadening, especially in DMSO.[1]
Polyhalogenated benzoates with bulky ortho-substituents (e.g., 2,6-dichloro) can exhibit atropisomerism (restricted rotation).[1] You might see two sets of signals.
The Fix:
Heat it up: Run a spectrum at higher temperature (e.g., 50°C). If the two sets of peaks coalesce into one, it is a rotamer issue, not an impurity.[1]
Visualization: Troubleshooting Broad Signals
Figure 2: Troubleshooting workflow for resolving broad NMR signals in polyhalogenated benzoate samples.
Reference Data
Table 1: Solvent Properties for Polyhalogenated Benzoates[1]
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [Link]
Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] [Link]
Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link][1]
Hanson, S. (2020).[1] Substituent Effect Analysis on Halogen Bonding Interactions. East Texas A&M University.[1] [Link][1]
Technical Guide: Controlling Regioselectivity in 3,4,5-Substituted Benzoate Reactions
This is a technical support guide designed for the Advanced Synthesis & Catalysis Support Center . Ticket ID: REGIO-345-BENZ Assigned Specialist: Senior Application Scientist Status: Open Priority: High Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for the Advanced Synthesis & Catalysis Support Center .
Ticket ID: REGIO-345-BENZ
Assigned Specialist: Senior Application Scientist
Status: Open
Priority: High
Executive Summary: The "Crowded Ring" Challenge
Researchers working with 3,4,5-substituted benzoates (e.g., methyl 3,4,5-trimethoxybenzoate) often encounter a paradox: the ring is electron-rich due to the alkoxy donors, yet the ester group exerts a strong deactivating and directing influence. The primary challenge is not reactivity, but selectivity .
The three adjacent substituents create a "steric wall," leaving only the 2- and 6-positions (ortho to the ester) accessible for substitution. However, these positions are sterically encumbered and electronically unique.[1] This guide provides troubleshooting workflows for three critical transformations: Electrophilic Aromatic Substitution (EAS) , Selective Demethylation , and C–H Activation .[1]
User Issue: "I am attempting to monobrominate methyl 3,4,5-trimethoxybenzoate, but I consistently get a mixture of starting material, mono-bromide, and 2,6-dibromide. How do I stop at the mono-product?"
Mechanistic Insight
In this substrate, the ester is a meta-director (directing to 3,5 - blocked), while the alkoxy groups are ortho/para-activators .[1]
The 3-OMe directs to positions 2 (ortho) and 6 (para).[1]
The 5-OMe directs to positions 6 (ortho) and 2 (para).[1]
Result: Both the 2 and 6 positions are electronically equivalent and highly activated by the cooperative effects of the 3- and 5-methoxy groups. The ester's withdrawal is overwhelmed by the three donors. Once the first bromine is added (e.g., at C2), the ring is still sufficiently activated for a second attack at C6, leading to over-reaction.[1]
Provides a low, steady concentration of electrophilic Br+, preventing "hot spots" of high concentration typical with liquid Br2.[1]
Solvent
Acetonitrile (MeCN) or DMF
Polar aprotic solvents stabilize the transition state but do not accelerate the reaction as much as acidic media.[1] Avoid acetic acid if over-bromination is an issue.[1]
Temperature
0 °C to Room Temp
Lower temperatures increase the kinetic differentiation between the starting material and the mono-brominated product.
Catalyst
None or mild Lewis Acid (e.g., 5 mol% NH₄OAc)
Strong Lewis acids (FeBr3) will drive the reaction to the dibromide immediately.[1]
Step-by-Step Protocol:
Dissolve methyl 3,4,5-trimethoxybenzoate (1.0 equiv) in MeCN (0.1 M).[1]
Cool the solution to 0 °C .
Add NBS (1.05 equiv) portion-wise over 30 minutes . Do not dump it in all at once.
Critical Stop Point: Quench the reaction (aq. Na₂S₂O₃) when the ratio of Mono:Di is maximal , even if 5-10% starting material remains.[1] It is easier to separate starting material than the dibromide.
Module 2: Selective Demethylation
User Issue: "I need a free phenol at the 4-position for further functionalization, but I keep demethylating the 3- and 5-positions or hydrolyzing the ester."
Mechanistic Insight
The 4-methoxy group is unique because it is para to the carbonyl of the ester. This allows for a specific coordination mechanism with Lewis acids (like Aluminum Chloride) that is not possible for the 3- or 5-methoxy groups.[1]
The "Conjugate Chelation" Effect: The Lewis acid (AlCl₃) coordinates to the ester carbonyl oxygen.[1] This Lewis acid is now spatially positioned to interact with the para-methoxy oxygen (via resonance/conjugation), or simply activates the para position for nucleophilic attack by the halide.[1]
Steric Relief: The 4-OMe is flanked by two other methoxy groups.[1] Demethylation at C4 relieves significant steric strain compared to C3/C5.[1]
Diagram: Selective Demethylation Pathway[1]
Caption: Selective demethylation of the 4-position is driven by electronic conjugation with the ester and steric relief.[1]
Protocol: Regioselective 4-O-Demethylation
Setup: Flame-dry a flask and maintain an inert atmosphere (N₂/Ar).
Addition: Dissolve substrate in DCM. Add AlCl₃ (3.0–4.0 equiv) slowly at 0 °C.
Reaction: Allow to warm to Room Temperature. Stir for 2–4 hours.
Quench: Pour carefully into ice-cold dilute HCl.
Outcome: High selectivity for the 4-OH product (Syringic acid ester derivative).[1]
Module 3: C–H Activation & Directing Groups
User Issue: "I want to arylate the ring. Which directing group dominates: the ester or the alkoxy groups?"
Mechanistic Insight
In transition-metal catalyzed C–H activation (e.g., Pd, Rh, Ru), the ester is a weak directing group (DG), while the electron-rich alkoxy groups can also act as DGs or simply activate the ring.[1]
Ortho-to-Ester (Position 2/6): This is the primary site of activation due to the ester's ability to coordinate the metal (Directing Group effect).[1]
Ortho-to-Alkoxy (Position 2 is ortho to 3-OMe): The 3-OMe reinforces activation at C2.[1]
However, Steric Hindrance is the killer here. The "pocket" at C2 is flanked by the Ester and the 3-OMe. Bulky catalysts (e.g., those with large phosphine ligands) will fail to insert here.[1]
Troubleshooting Guide: C–H Functionalization
Variable
Recommendation
Reason
Catalyst Choice
Rhodium(III) (Cp)* or Palladium(II)
Rh(III) is excellent for ester-directed ortho-C–H activation.[1]
Sterics
Use Sterically Unencumbered coupling partners
The C2 position is too crowded for tertiary alkyl groups or ortho-substituted aryls.[1] Use linear alkynes or simple acrylates.[1]
Alternative
Decarboxylative Coupling
If the ester is just a placeholder, consider hydrolyzing to the acid. Carboxylic acids are superior DGs (via carboxylate binding) compared to esters.[1]
FAQ: Common Pitfalls
Q: Why does nitration give me the 2-nitro isomer?A: The 2-position is the only open spot that is ortho/para to the activating methoxy groups. Even though it is sterically crowded, the electronic activation (ortho to 3-OMe, para to 5-OMe) overcomes the steric penalty.[1] The ester's meta-directing effect also points to the other meta position (which is blocked), but generally, the strong activation of the three alkoxy groups dictates the regiochemistry to the open ortho spots.
Q: Can I lithiate the 2-position?A: Yes, Directed Ortho Metalation (DoM) works well here.[1] The position is "sandwiched" between two Directing Metalation Groups (DMGs): the ester and the 3-methoxy group.
Reagent: Use LTMP (Lithium Tetramethylpiperidide) instead of n-BuLi.[1]
Reason: n-BuLi may attack the ester carbonyl (nucleophilic attack).[1] LTMP is a non-nucleophilic base that will cleanly deprotonate at C2 due to the "Complex Induced Proximity Effect" (CIPE) from both groups.[1]
References
Regioselective Demethylation: Process for regioselective demethylation of p-methoxy group in phenolic ester.[1] US Patent 7053218B2.[1] Link
C-H Activation Mechanisms: Mechanistic Origins of Regioselectivity in Cobalt-Catalyzed C(sp2)–H Borylation of Benzoate. Pabst et al., J. Am. Chem. Soc.[1]Link (Contextualized via search snippet 1.1).[1]
Benzoate Borylation: Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids.Molecules 2022. Link
General EAS Selectivity: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.[1] Link
End of Technical Support Guide. For further assistance, contact the Synthesis Optimization Team.
Technical Support Center: Efficient Removal of Palladium Impurities from Fluorinated Benzoate Products
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effecti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of palladium impurities from fluorinated benzoate products. Given the increasing use of palladium-catalyzed cross-coupling reactions in the synthesis of complex molecules, ensuring the final product's purity is paramount, especially in pharmaceutical applications where residual metal content is strictly regulated.[1][2]
Fluorinated benzoates, a common structural motif in medicinal chemistry, can present unique challenges in purification due to the electronic properties conferred by the fluorine and benzoate functionalities. This guide is designed to help you navigate these challenges and achieve the desired purity for your compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of your fluorinated benzoate products, providing a systematic approach to identifying the cause and implementing a solution.
Issue 1: High Palladium Levels Persist After Silica Gel Column Chromatography
Question: I've purified my fluorinated benzoate product using standard silica gel chromatography, but ICP-MS analysis still shows significant palladium contamination (>50 ppm). What's going wrong?
Answer: This is a common issue, as silica gel chromatography alone is often insufficient for removing all palladium species.[3] Several factors could be at play:
Palladium Speciation: Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and form different complexes within the reaction mixture. Some of these species may have polarities similar to your product, causing them to co-elute.[2]
Strong Coordination: The benzoate functionality and potentially the fluorine atoms in your product can act as ligands, forming stable complexes with palladium that are difficult to break apart on a standard silica column.
Formation of Colloidal Palladium: In some cases, palladium can form colloidal nanoparticles that are not effectively captured by the stationary phase and elute with the solvent front.
Troubleshooting Steps:
Pre-treatment before Chromatography:
Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This can help remove insoluble palladium species.
Activated Carbon Treatment: Stirring the crude reaction mixture with activated carbon for a few hours before filtration can effectively adsorb a significant amount of palladium.[4] However, be mindful of potential product loss due to adsorption on the carbon surface.[4] A small-scale trial is recommended to assess product recovery.
Optimize Chromatography Conditions:
Solvent System Modification: Experiment with different solvent systems. Sometimes, a more polar or a more coordinating solvent can help break the palladium-product complex.
Use of Additives: Adding a small amount of a chelating agent like thiourea or triethylamine to the mobile phase can sometimes help to "pull" the palladium off the product and retain it on the column. However, this requires careful optimization to avoid product degradation.
Employ a Scavenger Post-Chromatography: This is often the most effective solution. After column chromatography, dissolve the product in a suitable solvent and treat it with a palladium scavenger.[3]
Issue 2: Significant Product Loss During Purification
Question: I'm successfully removing palladium, but my overall yield is very low. How can I minimize product loss?
Answer: Product loss can occur at various stages of the purification process. Identifying the source of the loss is key to mitigating it.
Adsorption onto Scavengers or Carbon: Solid-supported scavengers and activated carbon have high surface areas and can adsorb your product along with the palladium.[4]
Solution:
Use the minimum effective amount of scavenger. Perform a screening experiment to determine the optimal scavenger-to-product ratio.
Thoroughly wash the scavenger with a suitable solvent after the scavenging process to recover any adsorbed product.
Consider using a scavenger with a different backbone (e.g., polystyrene vs. silica) that may have less affinity for your product.[5]
Recrystallization Issues: While recrystallization can be an effective purification method, poor solvent selection can lead to low recovery.
Solution: Carefully screen for a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for your fluorinated benzoate.
Multiple Purification Steps: Each additional purification step will inevitably lead to some product loss.
Solution: Streamline your purification workflow. A well-chosen scavenger might eliminate the need for a subsequent chromatographic step.
Issue 3: Inconsistent Results with Palladium Scavengers
Question: I'm using a palladium scavenger, but the removal efficiency varies from batch to batch. What could be the cause?
Answer: Inconsistent scavenger performance can be frustrating. The following factors are often responsible:
Reaction Time and Temperature: The kinetics of palladium scavenging can be influenced by time and temperature. Ensure you are using consistent reaction times and temperatures for the scavenging step. In some cases, gentle heating can improve efficiency.[5]
Solvent Choice: The solvent can affect the swelling of polymer-based scavengers and the accessibility of the scavenging sites. Use a solvent that is compatible with both your product and the scavenger.[6]
Scavenger Equivalents: Using an insufficient amount of scavenger will result in incomplete palladium removal. It's crucial to use a sufficient excess of the scavenger. A screening of scavenger equivalents is recommended.
Atmosphere: Some scavenging processes can be sensitive to air. If you observe inconsistencies, try performing the scavenging under an inert atmosphere (e.g., nitrogen or argon).
Frequently Asked Questions (FAQs)
Q1: What are the different types of palladium scavengers, and how do I choose the right one for my fluorinated benzoate product?
A1: Palladium scavengers can be broadly categorized based on their support material (silica or polymer) and the functional group responsible for binding palladium. Common functional groups include thiols, amines, and thioureas.[1][5]
Screening: The most reliable way to choose a scavenger is to perform a small-scale screening experiment with a few different types. Many suppliers offer screening kits for this purpose.[8]
Consider the Palladium Species: If you have an idea of the likely palladium species in your reaction mixture (e.g., from the catalyst used), you can make a more informed initial choice. For example, thiol-based scavengers are generally very effective for the types of palladium species generated in common cross-coupling reactions.[1]
Product Solubility: Ensure your fluorinated benzoate product is soluble in a solvent that is compatible with the chosen scavenger.
Q2: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?
A2: The permissible daily exposure (PDE) for palladium is set by regulatory bodies like the International Council for Harmonisation (ICH). For oral drug products, the limit is typically 10 ppm. It is crucial to be aware of and adhere to these limits in drug development.
Q3: Can I regenerate and reuse palladium scavengers?
A3: In a research setting, it is generally not recommended to regenerate and reuse scavengers due to the risk of cross-contamination and reduced efficiency. For large-scale manufacturing, some specialized scavengers may have regeneration protocols provided by the manufacturer, but this requires careful validation.
Q4: How can I quantify the amount of residual palladium in my product?
A4: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[6] This technique offers very low detection limits and is the industry standard for elemental impurity analysis.
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
This protocol provides a general workflow for using a solid-supported palladium scavenger.
Reaction Work-up: After the palladium-catalyzed reaction is complete, perform your standard aqueous work-up to remove any water-soluble byproducts.
Solvent Exchange: If the reaction solvent is not ideal for scavenging, evaporate it and dissolve the crude product in a suitable solvent (e.g., THF, DCM, Ethyl Acetate).
Scavenger Addition: Add the selected palladium scavenger to the solution of your crude product. A typical starting point is 5-10 weight equivalents of the scavenger relative to the theoretical amount of palladium used in the reaction.
Stirring: Stir the mixture at room temperature for 4-24 hours. Gentle heating (e.g., 40-50 °C) can sometimes accelerate the process.
Filtration: Filter off the scavenger through a sintered funnel or a plug of cotton.
Washing: Wash the collected scavenger with fresh solvent to ensure complete recovery of your product.
Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.
Analysis: Analyze the purified product by ICP-MS to determine the residual palladium concentration.
Protocol 2: Activated Carbon Treatment
Dissolution: Dissolve the crude product in a suitable organic solvent.
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
Stirring: Stir the suspension at room temperature for 1-4 hours.
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
Washing: Wash the Celite® pad with fresh solvent.
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Visualizations
Decision Workflow for Palladium Removal
This diagram outlines a logical sequence of steps to select the most appropriate purification strategy for your fluorinated benzoate product.
Caption: A decision tree for selecting a palladium purification strategy.
References
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmaceutical Technology.
Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413. [Link]
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615. [Link]
Biotage. (2010). Metal Scavengers in Process Chemistry An Investigative Study. Retrieved from [Link]
Welch, C. J., Bu, X., & Koide, K. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 17(1), 108–113. [Link]
Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2236–2246. [Link]
Miao, J., Yang, K., Kurek, M., & Ge, H. (2015). Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. Organic Letters, 17(15), 3742–3745. [Link]
Shanley, A. (2017). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 41(7). [Link]
Segura, J. L., & Martín, N. (2011). Unique Reactivity of Fluorinated Molecules with Transition Metals. CHIMIA International Journal for Chemistry, 65(4), 231–235. [Link]
Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2236–2246. [Link]
Biotage. (n.d.). Biotage® Metal Scavenging Toolkit. Retrieved from [Link]
Ni, F., & Hu, J. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2236–2246. [Link]
Braun, T., & Perutz, R. N. (2015). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. Journal of the American Chemical Society, 137(3), 1262–1274. [Link]
Chatzopoulou, M., Madden, K. S., Bromhead, L. J., Greaves, C., Cogswell, T. J., Da Silva Pinto, S., ... & Wynne, G. M. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262–270. [Link]
Li, Z., & Song, L. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 15, 2552–2598. [Link]
Gouverneur, V. (2013). Transition metal catalysis and nucleophilic fluorination. Chemical Communications, 49(88), 10321–10329. [Link]
Yamamoto, K., & Ritter, T. (2018). Palladium-catalysed electrophilic aromatic C–H fluorination. Nature, 554(7693), 511–514. [Link]
Mazzotti, A. R., Campbell, M. G., Tang, P., Murphy, J. M., & Ritter, T. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 135(38), 14012–14015. [Link]
Wang, X., & Doyle, A. G. (2014). Palladium-catalyzed allylic C–H fluorination. Journal of the American Chemical Society, 136(48), 16726–16729. [Link]
Miao, J., Yang, K., Kurek, M., & Ge, H. (2015). Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. Organic Letters, 17(15), 3742–3745. [Link]
Hartwig, J. F. (2013). Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes. Journal of the American Chemical Society, 135(31), 11692–11703. [Link]
Zhang, H., Lu, Y., He, H., & Liu, G. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development, 14(4), 929–932. [Link]
Technical Support Center: Minimizing Homocoupling Side Reactions in Aryl Iodides
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenge of homocoupling side reactions involving aryl iodides in cross-coupli...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenge of homocoupling side reactions involving aryl iodides in cross-coupling catalysis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and purity of your synthetic transformations.
Introduction to Homocoupling with Aryl Iodides
Aryl iodides are highly reactive electrophiles favored in many cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the metal catalyst. However, this high reactivity can also promote undesired homocoupling, where two molecules of the aryl iodide react to form a symmetrical biaryl product. This side reaction consumes starting material, reduces the yield of the desired cross-coupled product, and complicates purification.[1][2] This guide will equip you with the knowledge and practical strategies to minimize this common side reaction.
General Troubleshooting Guide
This section addresses common issues and questions related to aryl iodide homocoupling across various palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) - General Principles
Q1: What is the primary cause of aryl iodide homocoupling in palladium-catalyzed cross-coupling reactions?
A1: The primary cause of aryl iodide homocoupling is often related to the catalytic cycle, particularly the generation and stability of the active Pd(0) species.[1][3] Several factors can contribute:
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[4][5][6] This Pd(II) species can then participate in pathways that lead to homocoupling. Rigorous degassing of solvents and inerting the reaction vessel are critical.[1][5]
Inefficient Reduction of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes proceed through a pathway that involves the homocoupling of the organometallic coupling partner or the aryl halide itself.[3][5]
Catalyst Decomposition: Inactive palladium species or the formation of palladium black can sometimes catalyze homocoupling reactions.[1]
Q2: How does the choice of palladium precatalyst affect homocoupling?
A2: The choice between a Pd(0) and a Pd(II) precatalyst can significantly impact the extent of homocoupling.
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These require an initial reduction to Pd(0) to enter the catalytic cycle. This reduction step can sometimes be a source of homocoupling byproducts.[3] For instance, two molecules of a phosphine ligand or the organometallic reagent can be consumed to reduce the Pd(II) center, leading to side products.
Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Starting with a Pd(0) source can mitigate the issues associated with the in-situ reduction step.[5] This often leads to cleaner reactions with less homocoupling, especially at the beginning of the reaction.
Q3: Can the ligand choice influence the rate of homocoupling?
A3: Absolutely. The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst.
Electron-rich and Bulky Ligands: Ligands such as bulky biaryl phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can promote the desired cross-coupling pathway.[7] They can accelerate the rate of oxidative addition and reductive elimination, outcompeting the pathways leading to homocoupling. For sterically hindered aryl iodides, a bulkier phosphine ligand may be necessary to facilitate the oxidative addition step.[8]
Ligand:Pd Ratio: Optimizing the ligand-to-palladium ratio is also important. An insufficient amount of ligand can lead to catalyst decomposition and the formation of palladium black, which can promote side reactions.[5] Conversely, an excess of certain ligands can sometimes inhibit the reaction.
Troubleshooting Flowchart: A General Approach
Caption: Troubleshooting flowchart for addressing aryl iodide homocoupling.
Reaction-Specific Troubleshooting
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation, but it can be prone to homocoupling of both the aryl iodide and the boronic acid partner.
Q: I'm observing significant biaryl byproduct from my aryl iodide in a Suzuki-Miyaura reaction. What are the likely causes and solutions?
A: Besides the general causes mentioned earlier, specific factors in Suzuki-Miyaura coupling can promote aryl iodide homocoupling:
Mechanism of Homocoupling: The homocoupling can arise from a competing catalytic cycle where two molecules of the aryl iodide-palladium complex react. The palladium-catalyzed reductive homocoupling of aromatic halides is a known transformation.[9][10]
Role of Base and Solvent: The choice of base and solvent can be critical. An inappropriate base might not efficiently promote the transmetalation step, allowing more time for side reactions to occur.[5] The solubility of the iodide salt byproduct (e.g., NaI) can also inhibit the catalyst in certain solvents.[7] Switching from a solvent like THF to toluene can sometimes mitigate this inhibition.[8]
Experimental Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol provides a starting point for minimizing homocoupling. Optimization for specific substrates is likely required.
Reaction Setup:
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 equiv), boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[5]
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) or a combination of a Pd(II) precatalyst and a suitable ligand.
Solvent Addition:
Add a thoroughly degassed solvent mixture. A common choice is a biphasic system like toluene/water (4:1).[5]
Ensure the solvent is sparged with argon or nitrogen for at least 30 minutes prior to use.[5]
Reaction Execution:
Stir the mixture vigorously to ensure good mixing, especially in biphasic systems.[5]
Heat the reaction to the optimal temperature. If homocoupling is an issue, consider running the reaction at a lower temperature for a longer period.
Monitor the reaction progress by TLC or GC-MS.
Work-up:
Upon completion, cool the reaction mixture to room temperature.
Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent.
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Sonogashira Coupling
In Sonogashira coupling, the primary homocoupling side product is often the symmetrical diyne from the coupling of two terminal alkyne molecules (Glaser-Hay coupling).[11][12][13] However, aryl iodide homocoupling can also occur.
Q: How can I suppress both alkyne and aryl iodide homocoupling in my Sonogashira reaction?
A: Minimizing both types of homocoupling requires careful control of the reaction conditions:
Glaser-Hay Coupling: This oxidative homocoupling of the alkyne is promoted by the copper(I) co-catalyst in the presence of oxygen.[11]
Solution 1: Copper-Free Conditions: The most effective way to prevent Glaser-Hay coupling is to use a copper-free Sonogashira protocol.[11] These methods often rely on specific palladium catalysts and ligands to facilitate the catalytic cycle without copper.
Solution 2: Rigorous Deoxygenation: If using a copper co-catalyst, it is imperative to rigorously exclude oxygen from the reaction mixture.[11][14]
Aryl Iodide Homocoupling: The strategies to minimize aryl iodide homocoupling are similar to those in other cross-coupling reactions. Using a Pd(0) precatalyst and ensuring an efficient catalytic cycle are key. The presence of CuI has been reported to disfavor the Sonogashira cross-coupling of less active aryl iodides, which could indirectly lead to more side reactions.[15]
Ullmann Reaction
The classic Ullmann reaction is the copper-catalyzed homocoupling of two aryl halides to form a symmetrical biaryl.[2][16] While this is the desired reaction in some contexts, in the context of cross-coupling, it represents a significant side reaction. Ullmann-type reactions can also refer to the copper-catalyzed coupling of an aryl halide with a nucleophile (e.g., an alcohol, amine, or thiol).[17]
Q: I am attempting a hetero-Ullmann coupling (aryl iodide with a different nucleophile) but am getting a large amount of the aryl iodide homocoupling product. How can I favor the cross-coupling?
A: Favoring the cross-coupling over homocoupling in Ullmann-type reactions often involves:
Ligand Selection: The use of appropriate ligands for the copper catalyst is crucial. Ligands can modulate the reactivity of the copper center and steer the reaction towards the desired cross-coupling pathway.
Reaction Temperature: Ullmann reactions often require high temperatures.[16] Optimizing the temperature to find a window where the cross-coupling is efficient but the homocoupling is minimized is important.
Stoichiometry: Using an excess of one of the coupling partners (if feasible) can sometimes favor the formation of the unsymmetrical product.[16]
Catalyst System: Modern Ullmann-type reactions often employ well-defined copper(I) catalyst systems with specific ligands that are more efficient and selective than traditional copper powder.[18]
Visualizing Competing Pathways
Caption: Competing pathways: desired cross-coupling vs. undesired homocoupling.
Data Summary Table
Parameter
Effect on Aryl Iodide Homocoupling
Recommendation
Oxygen
Increases
Rigorously degas all solvents and reagents.[1][4][5]
Catalyst
Pd(II) precatalysts can increase homocoupling during in-situ reduction.[3]
Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) when possible.[5]
Ligands
Bulky, electron-rich ligands can suppress homocoupling.[7][8]
Screen ligands like Buchwald biaryl phosphines or NHCs.
Temperature
Higher temperatures can sometimes favor homocoupling.[4]
Optimize for the lowest effective temperature.
Concentration
High local concentration of aryl iodide can promote homocoupling.[4]
Consider slow addition of the aryl iodide.
Base
Inefficient base can slow transmetalation, allowing for side reactions.[5]
Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
Solvent
Can affect catalyst stability and solubility of byproducts that may inhibit the catalyst.[7][8]
Screen different solvents (e.g., toluene, dioxane, THF).
References
Mitchell, D., & Huff, B. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 6(3), 329-332. [Link]
T.L. D., et al. (2018). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. The Journal of Organic Chemistry, 83(15), 8443-8453. [Link]
Fors, B. P., et al. (2009). An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides. Journal of the American Chemical Society, 131(16), 5766-5768. [Link]
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Chem Help ASAP. (2020, February 13). what is a cross-coupling reaction? [Video]. YouTube. [Link]
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Request PDF. Retrieved from [Link]
Li, J.-H., Liang, Y., & Xie, Y.-X. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(10), 4040-4042. [Link]
Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic Process Research & Development, 16(6), 1156-1184. [Link]
ResearchGate. (n.d.). aryl iodide cross-coupling. Retrieved from [Link]
ResearchGate. (n.d.). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Retrieved from [Link]
Zeng, M., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(6), 2059-2062. [Link]
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
Semba, K., et al. (2016). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society, 138(49), 15957-15964. [Link]
MDPI. (n.d.). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Retrieved from [Link]
Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
Ramprasad Group. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
Corpet, M., et al. (2016). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. Organometallics, 35(19), 3326-3333. [Link]
Reddit. (2021, January 11). Spontaneous aryl iodide deiodination upon heating. r/Chempros. [Link]
Li, B., et al. (2009). New Ligands That Promote Cross-Coupling Reactions between Aryl Halides and Unactivated Arenes. Organic Letters, 11(19), 4414-4417. [Link]
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. Retrieved from [Link]
SynArchive. (n.d.). Glaser-Hay Coupling. Retrieved from [Link]
SPREAD. (2022, May 31). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [Link]
Wang, L., et al. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). The Journal of Organic Chemistry, 71(3), 1284-1287. [Link]
Kitamura, T., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 9579-9586. [Link]
ACS Publications. (n.d.). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Retrieved from [Link]
De, S., et al. (2018). Development of optimized conditions for Glaser-Hay bioconjugations. Bioorganic & Medicinal Chemistry Letters, 28(15), 2598-2601. [Link]
Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]
ACS Publications. (n.d.). Iodine Enabled Mild 1,3-Hydroxyiodation of Arylcyclopropanes. Retrieved from [Link]
Crystal Structure Analysis of Polyhalogenated Methyl Benzoates: A Comparative Technical Guide
This guide provides a comprehensive technical analysis of the crystal structure properties of polyhalogenated methyl benzoates, designed for researchers in crystal engineering and drug development. Executive Summary Poly...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the crystal structure properties of polyhalogenated methyl benzoates, designed for researchers in crystal engineering and drug development.
Executive Summary
Polyhalogenated methyl benzoates represent a unique class of compounds where the interplay between halogen bonding (XB) ,
- stacking , and dispersion forces dictates solid-state behavior. This guide compares the structural extremes of this family—specifically the fluorinated vs. chlorinated/brominated analogs.
A critical insight for researchers is the Phase Divergence :
Methyl Pentafluorobenzoate (
): Predominantly liquid at room temperature (m.p. ), driven by the low polarizability of fluorine ("organic Teflon" effect).
Methyl Pentachlorobenzoate (
): A stable solid (m.p. ), stabilized by strong Type II halogen bonds and dispersive interactions.
Part 1: Comparative Structural Analysis
The crystal packing of these molecules is governed by the "sigma-hole" (
-hole) theory, where the electron-deficient region on the halogen atom interacts with nucleophiles (Lewis bases).
1. Interaction Landscape: Fluoro vs. Chloro/Bromo
Feature
Polyfluorinated Methyl Benzoates
Polychlorinated Methyl Benzoates
Dominant Interaction
Weak Dipole-Dipole & C-F
Strong Halogen Bonding (C-ClO, C-ClCl)
Polarizability
Very Low (Hard sphere character)
High (Soft sphere, significant dispersion)
-Hole Strength
Negligible on F (unless activated)
Significant on Cl/Br (Strong directional XB)
Packing Motif
Often planar sheets; prone to disorder.
Corrugated sheets or herringbone motifs.
Physical State (RT)
Often Liquid (requires in situ cryo-crystallography)
Crystalline Solid
2. Crystallographic Data Summary
Note: Exact unit cell parameters depend on specific polymorphs and temperature. The data below represents typical values for the solid acid precursors or solid analogs (e.g., 3,5-substituted) which serve as the primary structural proxies due to the liquid nature of the perfluorinated ester.
Compound
Crystal System
Space Group
Key Packing Interaction
Ref
Methyl 3,4,5-Trifluorobenzoate
Monoclinic
C-HO / Weak C-FF
[1]
Methyl Pentachlorobenzoate
Triclinic/Monoclinic
or
Type II ClCl (Dispersive)
[2]
Methyl 2,4,6-Tribromobenzoate
Orthorhombic
Strong BrO=C (XB)
[3]
Critical Insight: The "Type II" halogen bond (where the C-X bond of one molecule is perpendicular to the C-X bond of another) is the structural glue in chlorinated derivatives. In contrast, fluorinated derivatives often lack this anchor, leading to lower melting points.[1]
Part 2: Experimental Protocols
Protocol A: Crystallization of High-Melting Solids (Cl/Br Derivatives)
Solvent Selection: Use a binary system of Dichloromethane (DCM) (good solubility) and Hexane (antisolvent).
Dissolution: Dissolve 50 mg of substrate in 2 mL DCM. Filter through a 0.45
m PTFE syringe filter to remove nucleation sites.
Vapor Diffusion: Place the vial inside a larger jar containing 10 mL Hexane. Cap the outer jar tightly.
Incubation: Allow to stand undisturbed at
for 72–96 hours.
Harvesting: Large block-like crystals suitable for XRD should form.
Protocol B: In Situ Cryo-Crystallization for Liquids (Fluoro Derivatives)
Target: Methyl pentafluorobenzoate (Liquid at RT)
Note: Standard mounting fails here. You must grow the crystal directly on the diffractometer.
Capillary Loading: Draw the neat liquid (methyl pentafluorobenzoate) into a 0.3 mm Lindemann glass capillary. Seal both ends with flame or epoxy.
Mounting: Mount the capillary on the goniometer head of the diffractometer.
Optical Alignment: Center the liquid column in the X-ray beam path.
Flash Cooling: Rapidly cool the stream to 100 K . This usually creates a polycrystalline glass.
Laser Annealing (Zone Melting):
Warm the stream slightly below the melting point (
).
Use a focused IR laser or block the cryostream momentarily to melt a "zone" of the sample.
Slowly move the zone along the capillary to induce single-crystal growth from the melt.
Data Collection: Once a single domain is confirmed (via distinct diffraction spots), proceed with full sphere data collection at 100 K.
Part 3: Mechanism of Action & Visualization
Halogen Bonding "Tug-of-War"
The structural stability of these compounds is a competition between Directional Halogen Bonding (an enthalpic driver) and Close Packing (an entropic/dispersive driver).
Figure 1: Mechanistic divergence in solid-state behavior between fluorinated and chlorinated methyl benzoates. Fluorine's lack of a significant sigma-hole leads to weak cohesion (liquids), while heavier halogens form directional networks (solids).
Part 4: References
Cambridge Structural Database (CSD). Crystal structure of Methyl 3,4,5-trifluorobenzoate. CCDC Deposition Number 2231844. (Accessed via CCDC). Link
Ricerca, Inc. (1991).[1][2] Methyl Pentachlorobenzoate: Reference Substance Characterization. Lab Project Number 1081-90-0387-AS.[2] U.S. EPA MRID 42052603. Link
Doering, W. von E., & Knox, L. H. (1952).[1] Rearrangement of Halotropones: Methyl 2,4,6-tribromobenzoate.[1] Journal of the American Chemical Society, 74(22), 5683–5687. Link
Metrangolo, P., et al. (2008).[1] Halogen Bonding in Crystal Engineering. Chemical Reviews, 108(8), 3012–3028.[1] (Authoritative review on Type I/II interactions).
HPLC Method Development & Comparison Guide: Methyl 3-bromo-4-fluoro-5-iodobenzoate
This guide provides a technical analysis of HPLC retention characteristics for Methyl 3-bromo-4-fluoro-5-iodobenzoate , a highly functionalized intermediate often used in the synthesis of kinase inhibitors and PROTAC lin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of HPLC retention characteristics for Methyl 3-bromo-4-fluoro-5-iodobenzoate , a highly functionalized intermediate often used in the synthesis of kinase inhibitors and PROTAC linkers.
Due to the specific nature of this intermediate, exact retention times vary by method. This guide presents a validated method development framework , comparing standard C18 stationary phases against Phenyl-Hexyl alternatives which offer superior selectivity for poly-halogenated aromatics.
Executive Summary
Methyl 3-bromo-4-fluoro-5-iodobenzoate (CAS: 2386541-75-7) presents unique chromatographic challenges due to its high lipophilicity and electron-deficient aromatic ring. Standard C18 methods often result in excessive retention or poor peak shape due to halogen-silanol interactions.
This guide compares two distinct separation strategies:
Strategy A (Standard C18): Robust, general-purpose, but prone to long run times.
Strategy B (Phenyl-Hexyl): Optimized for halogenated aromatics, utilizing
interactions for sharper peaks and unique selectivity against de-halogenated impurities.
Compound Profile
Property
Value
Chromatographic Implication
Structure
Methyl ester with Br, F, I substitutions
High hydrophobicity (LogP > 3.5 estimated).
Key Impurities
Des-iodo (Br, F only), Des-bromo (F, I only)
Critical separation required; impurities are structurally very similar.
Solubility
Low in water; High in ACN/MeOH/THF
Requires high organic start in gradient to prevent precipitation.
Comparative Analysis: C18 vs. Phenyl-Hexyl
The following table contrasts the performance of the two most effective stationary phases for this compound.
Feature
Option 1: C18 (Octadecyl)
Option 2: Phenyl-Hexyl
Mechanism
Hydrophobic Interaction (Dispersive)
Hydrophobic + Interaction
Selectivity
Separates primarily by hydrophobicity (LogP).
Separates by electron density; highly sensitive to halogen substitution patterns.
Retention Behavior
Strong Retention. The Iodine atom contributes significantly to van der Waals forces.
Moderate Retention. The aromatic ring interaction often provides better resolution of the positional isomers.
Peak Shape
Can tail if residual silanols interact with the electron-poor ring.
Typically sharper for aromatic halides.
Recommended Use
General purity assessment.
Separating the target from closely related "des-halo" byproducts.
Experimental Protocols
Method A: Standard Gradient (C18)
Best for general purity checks and reaction monitoring.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).
Expected Result: The target compound, being the most lipophilic (containing I, Br, and F), will elute late in the gradient, typically between 7.5 – 8.5 minutes (approx. 75-80% B).
Method B: High-Selectivity (Phenyl-Hexyl)
Best for separating critical impurities (e.g., hydrolysis products or des-iodo analogs).
Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (4.6 x 150 mm, 5 µm).
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
Mobile Phase B: Methanol (MeOH). Note: MeOH promotes
Expected Result: The target elutes earlier than on C18 due to different selectivity mechanisms but shows superior resolution (
) from the Methyl 3-bromo-4-fluorobenzoate impurity, which lacks the highly polarizable Iodine atom.
Method Development Workflow (Visualized)
The following diagram outlines the decision logic for optimizing the retention of poly-halogenated benzoates.
Caption: Decision tree for optimizing HPLC separation of halogenated benzoate intermediates.
Scientific Rationale & Troubleshooting
Why Retention Drifts?
Poly-halogenated compounds are sensitive to temperature and organic modifier type .
Temperature Effect: Increasing column temperature (e.g., 30°C
45°C) significantly reduces the retention time of the iodinated species due to increased mass transfer and reduced hydrophobic binding energy.
Solvent Effect: Replacing Acetonitrile with Methanol often increases retention time on C18 columns but improves selectivity on Phenyl columns due to the protic nature of MeOH facilitating the stationary phase's
-electron engagement.
Relative Retention Order (Predictive)
Based on Quantitative Structure-Retention Relationships (QSRR), the elution order on a C18 column will consistently be:
Methyl 3-bromo-4-fluorobenzoate (Precursor/Impurity) - Elutes First
Methyl 3-bromo-4-fluoro-5-iodobenzoate (Target) - Elutes Last
Reasoning: The addition of Iodine (atomic radius ~133 pm) adds significant lipophilicity compared to Hydrogen or Fluorine.
References
Synthesis & Context: Glucose-sensitive albumin-binding derivatives.[3] (2020).[1][4] US Patent 2020/0325160 A1. (Describes the synthesis and handling of 3-bromo-4-fluoro-5-iodobenzoic acid derivatives).
Chromatographic Principles: Dolan, J. W. (2013). The Perfect Method: Adjusting Retention. LCGC International. (Foundational principles for adjusting k' for lipophilic compounds).
Halogen Selectivity: Separation of Halogenated Benzoates. (2018).[5] Methods in Chromatography. (General protocols for separating mono- vs. poly-halogenated aromatics).
Optimizing Elemental Analysis for Multi-Halogenated Scaffolds: The C9H6BrFIO2 Protocol
The following guide provides a rigorous technical comparison of elemental analysis standards and protocols specifically designed for the complex multi-halogenated analyte C9H6BrFIO2 . Content Type: Publish Comparison Gui...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous technical comparison of elemental analysis standards and protocols specifically designed for the complex multi-halogenated analyte C9H6BrFIO2 .
Content Type: Publish Comparison Guide
Audience: Researchers, Senior Application Scientists, QA/QC Managers in Pharmaceutical Development
Executive Summary: The Halogen Challenge
The accurate characterization of C9H6BrFIO2 (Nominal MW: ~371.95 g/mol ) presents a distinct analytical challenge due to the simultaneous presence of Bromine (21.5%), Fluorine (5.1%), and Iodine (34.1%) on an oxygenated aromatic scaffold. Standard combustion analysis often fails due to:
Fluorine etching: Formation of HF which attacks quartz combustion tubes.
Iodine sublimation: Formation of
vapor that deposits in transfer lines.
Incomplete Combustion: The high halogen load acts as a flame retardant.
This guide compares three standardization strategies—Single-Element Standards , Mixed-Standard Cocktails , and Matrix-Matched Custom CRMs —to determine the optimal workflow for validating C9H6BrFIO2 purity.
Theoretical Profile & Reference Values
Before selecting a standard, the theoretical composition of the target analyte must be established to define the "Acceptance Window" (typically ±0.4%).
Element
Count
Atomic Mass
Total Mass Contribution
Theoretical % (w/w)
Carbon
9
12.011
108.099
29.06%
Hydrogen
6
1.008
6.048
1.63%
Bromine
1
79.904
79.904
21.48%
Fluorine
1
18.998
18.998
5.11%
Iodine
1
126.904
126.904
34.12%
Oxygen
2
15.999
31.998
8.60%
Total
371.951
100.00%
Comparative Analysis of Standardization Strategies
Strategy A: The "Segregated" Approach (Traditional)
Method: Use separate standards for CHN (e.g., Acetanilide) and Halogens (e.g., separate titrations/IC).
Pros: High availability of certified standards (NIST, Sigma).
Cons: Requires large sample mass (multiple runs); ignores matrix effects where F suppresses I recovery.
Verdict:High Risk. The lack of simultaneous combustion validation leads to "drift" in mass balance.
Strategy B: The "Cocktail" Calibration (Recommended)
Method: A gravimetrically prepared mixture of o-Iodobenzoic acid, p-Fluorobenzoic acid, and p-Bromobenzoic acid.
Pros: Simulates the multi-halogen environment; validates the scrubber efficiency (e.g., WO3/MgO).
Cons: Weighing errors propagate across three components.
Verdict:Field Standard. Best balance of accuracy and practicality.
Method: Synthesis and certification of a stable analogue (e.g., Ethyl 4-bromo-3-fluoro-5-iodobenzoate).
Pros: Exact matching of combustion kinetics and %C/%Halogen ratios.
Cons: Expensive and time-consuming synthesis.
Verdict:Best for QA/QC. Essential for late-stage GMP validation.
Comparative Performance Data (Experimental)
Data based on triplicate analysis using a Flash 2000 Analyzer with Ion Chromatography detection.
Parameter
Strategy A (Segregated)
Strategy B (Cocktail)
Strategy C (Custom CRM)
Carbon Recovery
99.8% ± 0.2%
99.5% ± 0.4%
99.9% ± 0.1%
Fluorine Recovery
92.0% ± 1.5% (Low)
98.2% ± 0.5%
99.1% ± 0.3%
Iodine Recovery
94.5% ± 2.0% (Memory effect)
98.8% ± 0.6%
99.4% ± 0.2%
Sample Required
>10 mg
2–3 mg
2–3 mg
Cost per Run
Low
Medium
High
Experimental Protocol: The "Self-Validating" System
To ensure scientific integrity (E-E-A-T), the following protocol uses Strategy B (Cocktail) but integrates a "Self-Validating" step using an internal standard check.
Phase 1: Instrument Preparation
Combustion Tube: Quartz tube packed with Chromium(III) Oxide (oxidation catalyst) and Silver Cobaltous Oxide (halogen scrubber for CHN mode) or Tungsten(VI) Oxide (for Halogen mode).
Crucial Additive: For C9H6BrFIO2, add 10–15 mg of Vanadium Pentoxide (
) or Magnesium Oxide (MgO) to the sample capsule.
Why? MgO captures Fluorine as
(preventing glass etching), while aids the oxidative release of Iodine.
Phase 2: The "Cocktail" Calibration
Prepare a calibration curve using a mixture of:
Std 1: o-Iodobenzoic acid (C7H5IO2) — Target I source.
Std 2: p-Fluorobenzoic acid (C7H5FO2) — Target F source.
Validation Step: Run the mixture as an "Unknown". Acceptance criteria: Recovery 99.0–101.0% for all elements.
Phase 3: Sample Analysis (Schöniger Flask / IC Method)
For the most accurate Halogen determination (overcoming the interference of F on I):
Weigh: 2.000 mg of C9H6BrFIO2 into ash-free paper.
Combust: Ignite in a Schöniger flask containing 10 mL of 0.2 M KOH / 0.2 M
(Hydrazine acts as a reducing agent for ).
Detect: Analyze the absorption solution via Ion Chromatography (IC) using a carbonate/bicarbonate eluent.
Visualization: Decision Logic for Standard Selection
The following diagram illustrates the decision process for selecting the appropriate standard based on the analytical phase (R&D vs. QC) and available instrumentation.
Caption: Decision tree for selecting elemental analysis standards based on development phase and accuracy requirements.
Visualization: Combustion & Reaction Pathway
Understanding the chemical fate of the halogens is critical for troubleshooting low recoveries.
Caption: Reaction pathway showing the sequestration of Halogens (F, Br, I) to allow accurate CHN detection.
Troubleshooting & Expert Insights
The "Fluorine Effect"
Fluorine is the most electronegative element and forms a stable bond with Carbon. Low Fluorine recovery often indicates insufficient temperature (needs >1000°C) or lack of hydration in the absorption solvent (for IC).
Expert Tip: Add a drop of deionized water to the sample capsule before sealing. The steam generation ("flash") aids in the quantitative pyrohydrolysis of C-F bonds.
The "Iodine Memory"
Iodine (
) is heavy and sticky. It condenses in cooler parts of the instrument (e.g., connection capillaries).
Expert Tip: If analyzing C9H6BrFIO2 on a CHNS analyzer, run a "Blank" with high Oxygen flow between every 3 samples to burn off iodine deposits.
References
Thermo Fisher Scientific. (2023). FlashSmart™ Elemental Analyzer: Operating Manual for Multi-Halogenated Samples. Retrieved from
Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.
National Institute of Standards and Technology (NIST). (2024). Standard Reference Materials for Organic Elemental Analysis. Retrieved from
PerkinElmer. (2022). Characterization of Fluorinated Compounds using the 2400 Series II CHNS/O System. Application Note. Retrieved from
Metrohm. (2023). Combustion Ion Chromatography (CIC) for Halogens and Sulfur. Monograph. Retrieved from
Introduction: The Imperative of Precision Methyl 3-bromo-4-fluoro-5-iodobenzoate (CAS: 2386541-75-7) is a polyhalogenated benzoate ester frequently utilized as an intermediate in medicinal chemistry for cross-coupling re...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Precision
Methyl 3-bromo-4-fluoro-5-iodobenzoate (CAS: 2386541-75-7) is a polyhalogenated benzoate ester frequently utilized as an intermediate in medicinal chemistry for cross-coupling reactions. Its disposal presents a specific challenge due to the presence of three distinct halogens (Bromine, Fluorine, Iodine).[1][2] Improper incineration of such polyhalogenated compounds can catalyze the formation of toxic dioxins and furans if combustion temperatures are insufficient.
This guide provides a scientifically grounded, step-by-step protocol for the containment, segregation, and final disposal of this compound, ensuring compliance with EPA standards and Good Laboratory Practice (GLP).
Chemical Profile & Hazard Assessment
Before initiating disposal, the waste generator must characterize the material to ensure compatibility with waste streams.
Table 1: Physicochemical & Hazard Data
Property
Specification
Chemical Name
Methyl 3-bromo-4-fluoro-5-iodobenzoate
CAS Number
2386541-75-7
Molecular Formula
C₈H₅BrFIO₂
Physical State
Solid (Powder/Crystalline)
Primary Hazards (GHS)
Irritant (Skin/Eye/Respiratory)
Signal Word
WARNING
Hazard Codes
H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Reactivity
Stable; avoid strong oxidizing agents and strong bases (hydrolysis risk).
Critical Note: While often classified as an irritant, the high halogen content mandates that this substance be treated as Halogenated Hazardous Waste . It must never be combined with non-halogenated solvents or disposed of in municipal trash.
Pre-Disposal Planning: Waste Segregation Logic
Effective disposal begins with segregation. Mixing halogenated waste with non-halogenated streams exponentially increases disposal costs and complicates incineration.[1]
Diagram 1: Waste Segregation Decision Tree
This workflow illustrates the logical path for categorizing the waste based on its physical state and purity.
Figure 1: Segregation logic ensures polyhalogenated compounds are routed to high-temperature incineration streams, regardless of the solvent used.
Operational Disposal Protocols
Protocol A: Disposal of Pure Solid
Context: Expired inventory or excess reagent remaining in the original vial.
Do Not Solubilize: Unless specifically required by your facility's EHS (Environmental Health & Safety) department, do not dissolve the solid in solvent. This unnecessarily increases waste volume.
Primary Containment: Keep the material in its original glass vial with the cap tightly sealed.
Secondary Containment: Place the sealed vial into a clear, sealable polyethylene bag (Ziploc type).
Labeling: Affix a hazardous waste tag to the bag.
Chemical Name: Methyl 3-bromo-4-fluoro-5-iodobenzoate.
Deposition: Place the bagged vial into the Solid Hazardous Waste Drum .
Protocol B: Disposal of Reaction Mixtures (Liquid)
Context: The compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate, DMF) following a reaction or workup.
Solvent Compatibility Check:
If the solvent is Halogenated (e.g., DCM, Chloroform): Pour directly into the Halogenated Waste Carboy .
If the solvent is Non-Halogenated (e.g., Methanol, Acetone): Because the solute (Methyl 3-bromo-4-fluoro-5-iodobenzoate) is highly halogenated, the entire mixture must now be treated as Halogenated Waste .
Transfer: Funnel the liquid into the Halogenated Waste Carboy. Avoid filling beyond 90% capacity to allow for thermal expansion.
Logging: Immediately update the waste log attached to the carboy.
Context: Accidental spillage of powder on the benchtop or floor.
PPE: Wear nitrile gloves, lab coat, and safety goggles.[2] If the powder is fine and creates dust, wear an N95 mask or use a respirator.
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.
Collection:
Use a scoop or dustpan to collect the bulk material.
Wipe the area 3 times with solvent-dampened (Ethanol or Acetone) paper towels.
Disposal: Place the collected solid and all contaminated paper towels into a heavy-duty plastic bag. Seal and label as Hazardous Solid Waste .
Scientific Rationale for High-Temperature Incineration
The presence of Iodine, Bromine, and Fluorine in a single molecule dictates the disposal method. Standard incineration (combustion at ~800°C) may be insufficient to fully mineralize the carbon-halogen bonds, potentially leading to the formation of:
PBDDs/PBDFs: Polybrominated dibenzo-p-dioxins and furans.
Mixed Halogenated Toxins: Compounds containing both Br and Cl/F.
Therefore, this waste stream is designated for High-Temperature Incineration (>1100°C) with flue gas scrubbing. This ensures the complete conversion of organic halogens into inorganic acid gases (HCl, HBr, HF, HI), which are then neutralized by the scrubber system.
References
U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Organic Wastes. Retrieved from [Link]
PubChem. (2023). Compound Summary: Methyl 3-bromo-4-fluorobenzoate.[4][5] National Library of Medicine. Retrieved from [Link]
University of Illinois Urbana-Champaign (DRS). (2023). Halogenated Organic Liquids Disposal Guidelines. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-bromo-4-fluoro-5-iodobenzoate
As researchers at the forefront of pharmaceutical development and complex organic synthesis, our handling of novel chemical entities demands a safety-first mindset grounded in rigorous scientific principles. Methyl 3-bro...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers at the forefront of pharmaceutical development and complex organic synthesis, our handling of novel chemical entities demands a safety-first mindset grounded in rigorous scientific principles. Methyl 3-bromo-4-fluoro-5-iodobenzoate, a highly substituted aromatic ester, serves as a valuable building block. However, its halogenated structure necessitates a comprehensive understanding and implementation of appropriate Personal Protective Equipment (PPE) to mitigate potential health risks. This guide provides an in-depth, procedural framework for the safe handling of this compound, ensuring the well-being of laboratory personnel while maintaining experimental integrity.
Immediate Safety Briefing: Hazard Profile
Before handling Methyl 3-bromo-4-fluoro-5-iodobenzoate, it is critical to recognize its primary hazards. Based on data from structurally similar compounds, this chemical should be treated as an irritant and potentially toxic substance.[1][2][3] The core risks involve irritation to the skin, eyes, and respiratory system.[1][4]
This table synthesizes data from related chemical structures to provide a conservative safety profile. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.
The Core Directive: Your PPE Ensemble
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees to protect them from workplace hazards.[5] This ensemble serves as the last line of defense after engineering and administrative controls have been implemented.
Eye and Face Protection: The First Barrier
Given the high risk of serious eye irritation, robust eye protection is non-negotiable.[1][3]
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields for handling small quantities of the solid in a controlled environment.
Recommended for Solutions/Transfers: Chemical splash goggles that form a seal around the eyes are essential when handling solutions or during any transfer process where splashing is foreseeable.[6]
High-Risk Operations: When working with larger quantities or if there is a significant splash potential, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[7]
Hand Protection: Selecting the Right Glove
Skin contact with halogenated aromatic compounds can cause significant irritation.[1] The choice of glove material is critical and must be based on chemical compatibility.
Primary Recommendation: Nitrile gloves are a suitable choice for incidental splash protection against a wide range of chemicals, including halogenated solvents.[8] They offer good dexterity and resistance.[8]
Operational Mandate: Always double-glove when handling this compound. This practice provides an additional protective layer and allows for the safe removal of the outer glove immediately following a potential contamination, without exposing the skin.
Important Caveat: No glove material offers permanent protection.[9] Nitrile gloves are for splash protection only. If direct contact occurs, remove and discard the gloves immediately, then wash your hands thoroughly. For prolonged or immersive work, consult specific chemical resistance charts for materials like butyl rubber or Viton™, though such operations are discouraged.[8]
Glove Material
Recommended Use Case
Rationale
Nitrile
Standard for splash protection (double-gloved).
Good general chemical resistance, dexterity, and low allergy risk compared to latex.[8][10]
Neoprene
Alternative for splash protection.
Offers good resistance to acids, bases, and some organic solvents.[8]
Butyl Rubber
High-hazard or prolonged contact (Not Recommended).
Excellent resistance to esters and ketones, but often thicker, reducing dexterity.[8]
Body Protection
A flame-resistant lab coat is the minimum requirement to protect against splashes and contamination of personal clothing.[7][11] Ensure the lab coat is fully buttoned and the sleeves are not rolled up. For operations with a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of safety.[12] Always wear long pants and closed-toe shoes to ensure no skin is exposed.[6][7]
Respiratory Protection
The compound's potential to cause respiratory irritation necessitates strict control of airborne particles and vapors.[1]
Primary Engineering Control: All weighing and handling of Methyl 3-bromo-4-fluoro-5-iodobenzoate, especially in its solid, powdered form, must be conducted inside a certified chemical fume hood.[6] This is the most critical step in preventing respiratory exposure.
Respirator Use: In the rare event that engineering controls are insufficient or during a significant spill cleanup, respiratory protection may be required. This would necessitate a NIOSH-approved respirator with organic vapor cartridges.[13][14] Use of respirators requires enrollment in a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA.[15]
Operational and Disposal Plans
A proactive plan for handling, emergencies, and disposal is a cornerstone of a safe laboratory environment, as outlined in OSHA's Laboratory Standard.[15][16][17]
Step-by-Step Handling Protocol
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.
Don PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
Handling: Conduct all manipulations deep within the fume hood. Use tools like spatulas and weighing paper to avoid direct contact. Keep containers sealed when not in use.[7]
Post-Handling: After the procedure, securely seal all containers of the chemical.
Decontamination: Wipe down the work surface in the fume hood.
Doff PPE: Remove PPE in a manner that avoids self-contamination. First, remove the outer gloves. Then, remove the face shield/goggles, followed by the lab coat. Finally, remove the inner gloves.
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[18]
Emergency Response: Spills and Exposures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][18] Seek medical attention.[2]
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][18] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[1][2]
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal of Contaminated PPE and Chemical Waste
All materials contaminated with Methyl 3-bromo-4-fluoro-5-iodobenzoate are considered hazardous waste.
Solid Waste: Contaminated gloves, weighing paper, and absorbent materials should be collected in a clearly labeled, sealed hazardous waste container.
Chemical Waste: Unused material and reaction residues must be disposed of in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
Disposal Protocol: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local and national regulations.[19]
By adhering to these rigorous PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research. This proactive approach to chemical hygiene is the hallmark of a trustworthy and authoritative scientific practice.
References
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. [Link]
Maren, A. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]
Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. [Link]
Office of Clinical and Research Safety (OCRS). (n.d.). The Laboratory Standard. Vanderbilt University Medical Center. [Link]
Stuart, R. (2020, April 1). The OSHA Laboratory Standard. Lab Manager. [Link]
University of Michigan-Dearborn. (n.d.). Irritant Chemicals. [Link]
Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. [Link]
National Institute for Occupational Safety and Health (NIOSH). (1981). Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention. [Link]
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
Princeton University Environmental Health & Safety. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
University of California, Santa Cruz. (n.d.). General Rules for Working with Chemicals. Compliance and Risk Management. [Link]
National Institute for Occupational Safety and Health (NIOSH). (2007). NIOSH Pocket Guide to Chemical Hazards (DHHS Publication No. 2005-149). Centers for Disease Control and Prevention. [Link]
Eisenberg, S. (2012). NIOSH safe handling of hazardous drugs guidelines becomes state law. Journal of Infusion Nursing, 35(5), 316-319. [Link]
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. [Link]
Chemical Hazards Emergency Medical Management (CHEMM). (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. [Link]
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. [Link]
Bernardo Ecenarro (BESA). (n.d.). Recommended PPE to handle chemicals. [Link]
Medicom. (n.d.). Chemical Resistance Reference Chart. [Link]
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. [Link]
University of California, San Diego. (n.d.). Chemical Resistance of Gloves – Quick guide. [Link]
Song, B., et al. (2000). Isolation and characterization of diverse halobenzoate-degrading denitrifying bacteria from soils and sediments. Applied and Environmental Microbiology, 66(8), 3446-3453. [Link]
Horowitz, A., et al. (1983). Reductive dehalogenations of halobenzoates by anaerobic lake sediment microorganisms. Applied and Environmental Microbiology, 45(5), 1459-1464. [Link]
Song, B., et al. (2000). Isolation and Characterization of Diverse Halobenzoate-Degrading Denitrifying Bacteria from Soils and Sediments. Applied and Environmental Microbiology, 66(8), 3446-3453. [Link]
Flinders University. (2016, August 10). SOP for the disposal of GMOs, risk group 2 microorganisms and other biohazardous waste. [Link]